Vinpocetine N-Oxide

Catalog No.
S1535971
CAS No.
109741-24-4
M.F
C22H26N2O3
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinpocetine N-Oxide

CAS Number

109741-24-4

Product Name

Vinpocetine N-Oxide

IUPAC Name

ethyl (15S,19S)-15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C22H26N2O3/c1-3-22-11-7-12-24(26)13-10-16-15-8-5-6-9-17(15)23(19(16)20(22)24)18(14-22)21(25)27-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+,24?/m1/s1

InChI Key

NCCRKORMLQOQIJ-ZZNRJTPNSA-N

SMILES

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-]

Synonyms

Ethyl Apovincaminate N-Oxide; 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine, eburnamenine-14-carboxylic Acid Deriv.; (3α,16α)-Eburnamenine-14-carboxylic Acid Ethyl Ester 4-Oxide;

Canonical SMILES

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-]

Isomeric SMILES

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-]

Vinpocetine N-Oxide discovery and origin

Author: Smolecule Technical Support Team. Date: February 2026

Vinpocetine: Foundational Information

The table below summarizes key technical data on Vinpocetine, which could be relevant for anticipating the properties or synthesis of its N-oxide derivative.

Property Description
IUPAC Name (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester [1]
Chemical Formula C₂₂H₂₆N₂O₂ [1]
Molecular Weight 350.462 g·mol⁻¹ [1]
Origin & Synthesis Semi-synthetic derivative of vincamine, an alkaloid from Vinca minor (lesser periwinkle) [2] [3] [1].
Primary Metabolite Apovincaminic acid (formed via hydrolysis of the ester group) [2]. The "N-Oxide" suggests oxidation on a nitrogen atom, a different metabolic pathway.
Aqueous Solubility Poor [2]
Analytical Method (2024) Electrooxidation on a glassy carbon electrode; irreversible oxidation peak at +1.0 V (vs. Ag/AgCl); method applicable to pharmaceutical formulations [4].

Experimental Protocol for Vinpocetine Analysis

While a protocol for Vinpocetine N-Oxide is unavailable, a recent study details a modern electrochemical method for Vinpocetine analysis, which could be adapted [4].

  • Sensing Platform: Modification-free Glassy Carbon Electrode (GCE).
  • Technique: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).
  • Supporting Electrolyte: Optimized phosphate buffer.
  • Key Findings:
    • An irreversible oxidation peak was observed at +1.0 V (vs. Ag/AgCl).
    • The electrochemical reaction was pH-dependent, indicating proton involvement.
    • Density Functional Theory (DFT) was used to optimize molecular geometry and calculate Fukui functions, helping to elucidate the electrooxidation mechanism.
  • Analytical Performance:
    • Linear Range: 0.20 to 12.8 mg L⁻¹
    • Theoretical LOD: 0.07 mg L⁻¹
  • Validation: The method showed high selectivity against common excipients and yielded recovery rates of 95.5%. Results showed no significant difference from the standard HPLC-DAD method.

Proposed Research Workflow for a Novel Metabolite

Based on the available information, the following workflow outlines a logical approach to discover and characterize this compound. The diagram below visualizes this proposed multi-stage process.

G Start Start: Hypothesis of This compound Step1 In Vitro Metabolism Studies (e.g., Liver Microsomes) Start->Step1 Step2 Metabolite Detection & Screening (High-Resolution LC-MS) Step1->Step2 Step3 Metabolite Isolation & Purification (Preparative Chromatography) Step2->Step3 Step4 Structural Elucidation (NMR, IR, MS) Step3->Step4 Step5 Reference Standard Synthesis (Chemical Synthesis) Step4->Step5 Step6 Bioactivity & Toxicity Profiling (In Vitro and In Vivo Models) Step5->Step6

This workflow proposes a pathway from initial hypothesis to full characterization of this compound.

Insights and Moving Forward

The absence of direct data on this compound in the current literature suggests it may be a novel or poorly characterized compound. Your research could fill a significant gap. The well-documented anti-inflammatory effects of Vinpocetine, primarily through IKK inhibition and suppression of the NF-κB pathway [3], provide a strong rationale to investigate whether an N-oxide metabolite contributes to or modulates this activity.

To advance your research, I suggest:

  • Exploring Specialized Databases: Search in-depth in scientific databases like SciFinder, Reaxys, or PubChem for any pre-existing, obscure references.
  • Designing Metabolite Studies: The experimental protocol and workflow provided can serve as a starting point for designing your own metabolism studies to detect and identify this specific compound.

References

Vinpocetine N-Oxide in vivo formation and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Established Primary Metabolic Pathway

The consensus across multiple studies is that vinpocetine undergoes rapid and extensive metabolism, primarily through hydrolysis. Its main and active metabolite is apovincaminic acid (AVA), formed by de-esterification [1] [2] [3].

The table below summarizes the key characteristics of this primary metabolite:

Parameter Description of Apovincaminic Acid (AVA)
Identity Main, active metabolite of vinpocetine [2] [4].
Formation Formed via de-esterification (hydrolysis) of the parent vinpocetine compound [1] [4].
Analytical Detection Quantified in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection [2].
Pharmacokinetic Modeling Population pharmacokinetic (PopPK) models have been developed for AVA based on clinical studies [2].

The following diagram illustrates this primary metabolic pathway and the associated research focus:

G Vinpocetine Vinpocetine AVA Apovincaminic Acid (AVA) Vinpocetine->AVA  Hydrolysis (De-esterification) Other_Metabolites Other Minor Metabolites Vinpocetine->Other_Metabolites  Minor Pathways Research_Focus Pharmacokinetic Modeling & Analysis AVA->Research_Focus  Primary Focus

Research Focus and Methodology

Recent scientific inquiry has centered on apovincaminic acid (AVA). A 2023 study proposed a population pharmacokinetic (PopPK) model for AVA to optimize dosing for vinpocetine's potential new applications [2].

The experimental protocol for studying AVA typically involves:

  • Study Design: Open, crossover studies in healthy volunteers receiving single doses of different vinpocetine formulations [2].
  • Sample Collection: Plasma samples collected at various time points after dosing (e.g., from 0.25 to 10 hours) [2].
  • Analytical Method: Using validated High-Performance Liquid Chromatography (HPLC) to identify and quantify AVA concentrations in plasma [2].
  • Data Modeling: Performing population PK analysis using a non-linear mixed-effect modeling approach to characterize AVA exposure [2].

How to Proceed Further

The absence of "Vinpocetine N-Oxide" in the current findings suggests it is not a major or well-characterized metabolite. To deepen your investigation, you could:

  • Consult Specialized Databases: Search in-depth metabolic and analytical data repositories.
  • Review Metabolite Profiling Studies: Look for full papers on vinpocetine's metabolic profile that might mention minor pathways.
  • Explore Synthetic Chemistry Literature: Research on vinpocetine derivative synthesis may provide insights into potential oxidative metabolites.

References

Known Vinpocetine Pharmacokinetics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters of vinpocetine and its main active metabolite, apovincaminic acid (AVA), based on available literature [1] [2] [3].

Parameter Vinpocetine Apovincaminic Acid (AVA)
Bioavailability ~60% (with food); ~7% (fasting) [4] Information scarce; active metabolite [1]
Time to Peak Plasma Concentration (T~max~) ~1 hour [4] Not fully characterized [1]
Plasma Half-Life (T~½~) 1 - 4 hours [2] [4] Not fully characterized [1]
Protein Binding Information not available in search results Information not available in search results
Volume of Distribution Information not available in search results Information not available in search results
Primary Route of Metabolism Extensive hepatic metabolism [4] Formed from vinpocetine via de-esterification [1]
Primary Route of Elimination Renal excretion of metabolites [4] Renal excretion [4]
Active Metabolites Apovincaminic Acid (AVA) [1] -

Metabolic Pathway and Experimental Context

Vinpocetine undergoes rapid and extensive metabolism in the body. The primary and active metabolite is apovincaminic acid (AVA), which is formed through a de-esterification process [1]. Vinpocetine N-Oxide would represent a different, secondary metabolic pathway, likely involving oxidation by hepatic enzymes, but specific data on this compound is absent from the available literature.

G Vinpocetine Vinpocetine AVA Apovincaminic Acid (AVA) [Primary Active Metabolite] Vinpocetine->AVA Primary Pathway De-esterification Noxide This compound [Potential Minor Metabolite] Data Unavailable Vinpocetine->Noxide Potential Pathway Oxidation route Oral Administration route->Vinpocetine Absorption Elimination Renal Elimination AVA->Elimination Noxide->Elimination

Key Experimental Methodologies for Pharmacokinetic Analysis

Research into vinpocetine's pharmacokinetics often employs these technical methods:

  • Population Pharmacokinetic (PopPK) Modeling: A 2023 study used a non-linear mixed-effect modeling approach in software like Monolix to characterize AVA exposure after administering different vinpocetine formulations. This method helps understand variability in drug response across a population [1].
  • High-Performance Liquid Chromatography (HPLC): A specific HPLC method was developed and validated to identify and quantify AVA concentrations in human plasma, with a reported linear range of 5–300 ng/mL [1].
  • Positron Emission Tomography (PET): Studies using radiolabeled vinpocetine have confirmed that it crosses the blood-brain barrier and is preferentially taken up by brain regions like the thalamus, basal ganglia, and neocortex [4] [5].

Interpretation and Research Implications

The lack of data on this compound indicates it is likely a minor metabolite or one that has not been a primary focus of pharmacokinetic studies, which have centered on AVA [1]. For a complete profile, dedicated studies would be needed to:

  • Confirm Metabolite Identity: Use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and characterize the N-oxide metabolite in plasma and urine samples.
  • Quantify Exposure: If detected, establish a validated bioanalytical method to determine its concentration-time profile and calculate standard PK parameters.
  • Assess Activity: Determine if this compound contributes to the pharmacological effects of vinpocetine or is an inactive elimination product.

References

Vinpocetine N-Oxide blood-brain barrier permeability

Author: Smolecule Technical Support Team. Date: February 2026

Vinpocetine's BBB Permeability and CNS Distribution

Vinpocetine, the parent molecule, is well-established to cross the blood-brain barrier effectively.

  • Evidence of Brain Penetration: Multiple studies, including positron emission tomography (PET) scans in humans and animals, confirm that vinpocetine enters the brain after administration [1] [2] [3].
  • Heterogeneous Distribution: The uptake is not uniform; vinpocetine shows preferential accumulation in specific brain regions, including the thalamus, putamen, basal ganglia, and visual cortex [2] [3].
  • Mechanism of Action: Its ability to cross the BBB is attributed to its high lipophilicity [4].

The table below summarizes the key pharmacokinetic and BBB permeability data for vinpocetine:

Property Description/Value Citation
BBB Permeability Crosses the BBB; confirmed by PET scan [1] [2] [3]
Regional Distribution Preferentially accumulates in thalamus, putamen, basal ganglia, visual cortex [2] [3]
Lipophilicity High (an indole alkaloid with high lipid solubility) [4]
Oral Bioavailability ~60-100% (with food); ~6.7% (fasting) [5] [2] [6]
Elimination Half-life 1 - 2 hours (oral) [7] [2] [6]

Research Gaps and Proposed Experimental Pathways

The absence of data on Vinpocetine N-Oxide indicates a genuine gap in the current scientific literature. Your research could focus on characterizing this specific metabolite. The following diagram outlines a potential experimental workflow to investigate its properties.

Start Start: this compound Analytics Analytical Method Development Start->Analytics InSilico In Silico Prediction InVitro In Vitro BBB Models (e.g., PAMPA, cell monolayers) InSilico->InVitro InVivo In Vivo Studies InVitro->InVivo Data Data Synthesis & Reporting InVivo->Data Analytics->InSilico

A proposed workflow for evaluating the blood-brain barrier permeability of this compound.

Based on established protocols for vinpocetine and similar compounds, here are detailed methodologies for key experiments:

  • 1. In Vitro BBB Models

    • Model System: Use a well-characterized cell-based model like hCMEC/D3 (human cerebral microvascular endothelial cells) or a co-culture with astrocytes. Grow cells on Transwell inserts until a tight monolayer forms (typically confirmed by Transendothelial Electrical Resistance, TEER, >200 Ω×cm²) [8].
    • Permeability Assay: Add this compound to the apical (donor) compartment. Collect samples from the basolateral (receiver) compartment at timed intervals (e.g., 15, 30, 60, 90 min).
    • Quantification: Analyze samples using LC-MS/MS to determine the apparent permeability coefficient (Papp). Compare the value directly to vinpocetine and a known high-permeability standard [8].
  • 2. In Vivo Distribution Studies

    • Animal Model & Dosing: Administer a single dose of this compound (e.g., IV or oral) to rodents. Include a group pre-dosed with a P-glycoprotein inhibitor to assess if the compound is a substrate for this efflux transporter.
    • Sample Collection & Analysis: At predetermined time points, collect plasma and perfuse the brain to remove blood. Homogenize the brain tissue and perform liquid-liquid extraction.
    • Bioanalysis: Use a validated LC-MS/MS method to quantify the concentration of this compound in both plasma and brain homogenate.
    • Data Calculation: Calculate the Brain-to-Plasma Ratio (Kp) using the formula: Kp = (Total drug concentration in brain) / (Total drug concentration in plasma). A Kp > 0.3 generally suggests good brain penetration [8].
  • 3. Analytical Method Development (LC-MS/MS)

    • Chromatography: Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). The mobile phase should be a gradient of water and acetonitrile, both containing 0.1% formic acid, to achieve optimal separation.
    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Identify the precursor ion for this compound ([M+H]+) and optimize the source conditions. Select two or three specific fragment ions for Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity for quantification [4].

Key Considerations for Your Research

When designing your study, please consider the following factors derived from the pharmacology of vinpocetine:

  • Impact of Metabolism: Vinpocetine is extensively metabolized in the liver, primarily to apovincaminic acid [2] [4]. The formation and potential BBB permeability of this compound, likely another metabolite, should be investigated in the context of this metabolic pathway.
  • Novel Delivery Systems: Recent research shows that vinpocetine-derived ionizable-lipidoid nanoparticles (VIP) can significantly enhance the brain delivery of nucleic acid drugs by regulating cerebral blood flow [8]. This strategy could be adapted to improve the delivery of the N-oxide metabolite if its native permeability is low.

References

Vinpocetine N-Oxide molecular targets and mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Mechanisms of Vinpocetine

Vinpocetine is a multi-target agent with several well-characterized mechanisms of action. The table below summarizes its key molecular targets and associated quantitative data [1] [2] [3].

Molecular Target IC₅₀ / Affinity Primary Biological Effect Experimental Evidence

| PDE1 (Phosphodiesterase 1) | PDE1A/1B: 8-20 µM PDE1C: 40-50 µM | Increases cGMP; promotes cerebral vasodilation, modulates neuronal excitability [1]. | In vitro enzyme assays using purified PDE1 isozymes [1]. | | IKK (IκB kinase) | ≈ 17 µM (IC₅₀) Ki (IKKβ): 0.78 µM [2] | Inhibits NF-κB signaling; reduces expression of pro-inflammatory cytokines and adhesion molecules [1] [4]. | In vitro kinase assays; observed inhibition of TNF-α induced NF-κB activation in vascular cells (SMCs, ECs) [1] [4]. | | Voltage-gated Na⁺ channels | 10-50 µM (IC₅₀) | Blocks Na⁺ channels; provides neuroprotection by reducing neuronal excitability during ischemia [1] [3]. | Patch-clamp electrophysiology in neuronal cells [1]. | | Ca²⁺ channels | N/A (functional antagonist) | Reduces Ca²⁺ influx; prevents calcium overload and excitotoxicity [4] [3]. | Indirect measurement via modulation of intracellular calcium levels in neuronal models [3]. |

The following diagram illustrates the primary anti-inflammatory mechanism of Vinpocetine via the NF-κB pathway, which is a key mechanism implicated in its therapeutic potential for atherosclerosis and other inflammatory conditions [1] [4].

G Vinpocetine Inhibition of NF-κB Inflammatory Pathway cluster_Vinpocetine Vinpocetine Action InflammatoryStimulus Inflammatory Stimulus (e.g., ox-LDL, TNF-α) IKKComplex IKK Complex (IKKα/β/γ) InflammatoryStimulus->IKKComplex IkB IκB (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm NFkBActive NF-κB (Active) NFkB->NFkBActive Released & Activated Nucleus Nucleus NFkBActive->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (Cytokines, Adhesion Molecules) Nucleus->ProInflammatoryGenes Binds DNA & Activates Vinpocetine Vinpocetine Vinpocetine->IKKComplex Directly Inhibits

Experimental Protocol: Assessing Anti-inflammatory Mechanism

For researchers aiming to verify the central anti-inflammatory mechanism shown above, the following in vitro protocol provides a detailed methodology [1] [4].

Objective: To confirm that Vinpocetine inhibits NF-κB activation by directly targeting the IKK complex in cultured vascular cells (e.g., Human Aortic Smooth Muscle Cells - HASMCs).

Key Procedures:

  • Cell Stimulation: Pre-treat HASMCs with a range of Vinpocetine concentrations (e.g., 1-50 µM) for 2 hours, followed by stimulation with a pro-inflammatory agent such as oxidized LDL (ox-LDL, 50 µg/mL) or TNF-α (10 ng/mL) for 30 minutes to 4 hours.
  • IKK Kinase Activity Assay: Lyse cells and immunoprecipitate the IKK complex. Perform an in vitro kinase assay using purified recombinant IκBα as a substrate. Detect phosphorylated IκBα via immunoblotting with an anti-phospho-IκBα antibody. A decrease in IκBα phosphorylation in Vinpocetine-treated groups indicates IKK inhibition.
  • Western Blot Analysis: Analyze whole cell lysates by Western blot to monitor:
    • Degradation of total IκBα protein.
    • Nuclear translocation of NF-κB (p65 subunit) via fractionation.
    • Expression of downstream targets (e.g., VCAM-1, MCP-1).
  • Functional Assays: Validate the functional outcome by measuring monocyte adhesion to the treated HASMC monolayer, which is expected to decrease with Vinpocetine treatment.

Research Implications and Future Directions

The strong evidence for Vinpocetine's role as an IKK inhibitor and its excellent safety profile make it a promising candidate for drug repurposing, particularly in inflammatory diseases like atherosclerosis [1] [4] [3]. Future research should focus on:

  • Utilizing genetic models (e.g., PDE1 or IKK knockout mice) to precisely delineate its mechanisms in specific disease contexts [3].
  • Conducting more clinical trials to validate its efficacy in humans for conditions like atherosclerotic cardiovascular disease [3].

References

analytical method for Vinpocetine N-Oxide quantification HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Analytical Challenge

Vinpocetine is known to degrade under various stress conditions. While an alkaline-induced degradation product is well-documented [1], a comprehensive impurity profile suggests that Vinpocetine can form multiple degradation products under stress, which may include the N-Oxide derivative [2]. Therefore, a stability-indicating method that can separate Vinpocetine from all its potential impurities is the essential first step toward identifying and quantifying Vinpocetine N-Oxide specifically.

The following workflow outlines the logical process for developing and validating an HPLC method for a degradation product like this compound.

workflow cluster_phase1 Phase 1: Method Scoping cluster_phase2 Phase 2: Method Implementation Start Method Development Goal: Quantify this compound Step1 1. Adopt/Develop Base HPLC Method Start->Step1 Step2 2. Perform Forced Degradation (Stress Testing) Step1->Step2 Step3 3. Confirm Specificity & Separation of N-Oxide Step2->Step3 Step4 4. Full Method Validation (ICH Guidelines Q2(R1)) Step3->Step4 Step5 5. Routine Analysis of Stability Samples Step4->Step5

Proposed Adaptable HPLC Methods for Impurity Profiling

The tables below summarize two highly relevant HPLC methods from the literature that are designed to separate Vinpocetine from its degradation products. These can be optimized for this compound.

Table 1: Summary of Adaptable HPLC Conditions

Parameter Method 1: Stability-Indicating [2] Method 2: For Vitamin E & Vinpocetine [1]
Objective Quantify Vinpocetine & potential impurities Simultaneous determination with degradation product
Column Not specified (C18 likely) C8 column
Mobile Phase Acetonitrile: Phosphate buffer (pH 6.0) (65:35, v/v) 0.05 M KH₂PO₄ (pH=3) : Methanol (Gradient elution)
Flow Rate 1.7 mL/min 1.5 mL/min
Detection UV (Wavelength not specified) UV @ 235 nm
Key Feature Optimized via multiresponse optimization Separates Vinpocetine from its alkaline-induced degradant

Table 2: Key Validation Parameters from Literature (Target Goals for N-Oxide Method)

Validation Parameter Typical Results for Vinpocetine [3] [4] Application to N-Oxide Method
Linearity Range 2-12 μg/mL to 160-240 μg/mL [3] [4] Establish range expected for impurity levels
Correlation Coeff. (R²) >0.996 [3] [4] Should be >0.99
Precision (% RSD) <2% [5] [4] Should be <5% for impurities
Accuracy (% Recovery) 98-102% [3] [5] Establish for N-Oxide standard
LOD/LOQ LOD: 0.07-0.0968 μg/mL [6] [3] Demonstrate sufficient sensitivity for impurity

Detailed Experimental Protocol

This protocol is based on the reviewed literature and is intended as a starting point for quantifying this compound.

Instrumentation and Reagents
  • HPLC System: HPLC with quaternary or binary pump, auto-sampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
  • Data System: Chromatographic data software for acquisition and analysis.
  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm) [3]. A C8 column is also a viable option [1].
  • Chemicals: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (KH₂PO₄) or other buffer salts, Orthophosphoric acid, High-purity water.
  • Standards: Vinpocetine reference standard. A certified standard of This compound is crucial for accurate method development and validation.
Chromatographic Conditions (A Proposed Starting Point)
  • Mobile Phase: Acetonitrile and 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 6.0 with sodium hydroxide or phosphoric acid [2].
  • Elution Mode: Isocratic or Gradient. Start with a high proportion of organic phase (e.g., 65:35 Acetonitrile:Buffer) [2]. A gradient method may be necessary for better separation of multiple impurities [1].
  • Flow Rate: 1.0 - 1.7 mL/min [2] [3].
  • Column Temperature: 25-40°C.
  • Detection Wavelength: 235 nm [1] or 280 nm [3]. Use a DAD to confirm the optimal wavelength for this compound.
  • Injection Volume: 10-20 µL.
Forced Degradation (Stress Testing) Studies

To generate this compound and other degradants for method development [2] [1]:

  • Acid Hydrolysis: Treat Vinpocetine stock solution with 0.1-1 N HCl at room temperature or 60°C for several hours.
  • Alkaline Hydrolysis: Treat with 0.1-1 N NaOH. This is particularly relevant as it may promote N-oxide formation [1].
  • Oxidative Degradation: Treat with 3-30% Hydrogen peroxide (H₂O₂). This is the most likely condition to generate this compound.
  • Photolytic Degradation: Expose the solid drug and solution to UV and visible light as per ICH guidelines.
  • Thermal Degradation: Heat the solid drug at 105°C for several hours.
Method Validation

Once a separation is achieved, validate the method for N-Oxide quantification as per ICH Q2(R1) guidelines [2] [3]:

  • Specificity: Verify that the N-Oxide peak is baseline separated from Vinpocetine and all other degradation product peaks.
  • Linearity: Prepare and analyze a series of N-Oxide standard solutions at different concentrations (e.g., from LOQ to 120% of the specification level).
  • Accuracy (Recovery): Perform a standard addition recovery study by spiking known amounts of N-Oxide into a placebo or sample matrix.
  • Precision: Determine repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) by analyzing multiple preparations of a single sample.
  • LOQ/LOD: Determine the Limit of Quantitation and Limit of Detection, typically based on a signal-to-noise ratio of 10:1 and 3:1, respectively.

Critical Notes for Researchers

  • N-Oxide Standard is Essential: The primary challenge will be obtaining or synthesizing a pure This compound standard. Without it, you cannot definitively identify the corresponding peak in a chromatogram or validate the quantitative method.
  • Mass Spectrometry Confirmation: For definitive identification of the N-Oxide degradation product, coupling the HPLC system to a Mass Spectrometer (LC-MS) is highly recommended.
  • Method Optimization is Key: The conditions above are a starting point. You will likely need to optimize the mobile phase pH, organic modifier ratio, and gradient profile to achieve optimal separation for your specific sample.

References

Detailed Application Note: LC-MS/MS Analysis of Vinpocetine and Apovincaminic Acid

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from published methods for the determination of vinpocetine (VP) and its primary metabolite, apovincaminic acid (AVA), in biological matrices using LC-MS/MS [1] [2] [3]. The method is characterized by high sensitivity, specificity, and a rapid run time.

Experimental Protocol

1.1 Materials and Reagents

  • Analytes: Vinpocetine (VP) and Apovincaminic Acid (AVA) reference standards.
  • Internal Standard (IS): Dimenhydrinate [1] or Phenacetin [2].
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid.
  • Water: Deionized water (18.2 MΩ·cm).
  • Plasma: Control rat, beagle, or human plasma depending on the study.

1.2 Sample Preparation Procedure (Solid-Liquid Extraction) The following steps are recommended [1]:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.
  • Add a known amount of Internal Standard solution (e.g., 20 µL of dimenhydrinate).
  • Add 3 mL of chloroform to extract the analytes.
  • Vortex mix vigorously for 10 minutes.
  • Centrifuge at 3000-4000 rpm for 5 minutes at 4°C.
  • Transfer the organic (lower) layer to a new tube.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 35°C.
  • Reconstitute the dried residue in 100 µL of the LC mobile phase.
  • Vortex mix and transfer to an autosampler vial for analysis.

Alternative: Protein Precipitation [2] [3] For a faster preparation, especially for brain tissue homogenates, protein precipitation with methanol (typically 500 µL methanol per 100 µL plasma) can be used, followed by centrifugation and direct injection of the supernatant.

1.3 LC-MS/MS Instrumentation and Conditions The table below consolidates parameters from multiple sources [1] [2] [3].

Parameter Setting
LC System UPLC or HPLC System
Analytical Column C18 (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)

| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol or Acetonitrile | | Gradient Program | Time (min) -> %B: 0 -> 50%, 2.0 -> 95%, 3.0 -> 95%, 3.1 -> 50%, 3.5 -> 50% | | Flow Rate | 0.20 - 0.40 mL/min | | Injection Volume | 5 - 10 µL | | Run Time | 3.5 - 5.0 min | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive mode | | MRM Transitions | VP: m/z 351.4 → 280.2 AVA: m/z 323.2 → 280.2 IS (Dimenhydrinate): m/z 256.2 → 167.3 IS (Phenacetin): m/z 180.0 → 110.0 | | Data Analysis | Agilent MassHunter, Analyst, or similar software. |

Method Validation Data

The following table summarizes key validation parameters as reported in the literature.

Validation Parameter Vinpocetine (VP) Apovincaminic Acid (AVA)
Linear Range 0.1 - 500 ng/mL [1] [3] 0.103 - 300 ng/mL [1] [2]
Correlation Coefficient (r²) >0.997 [1] >0.998 [1]
Precision (RSD%) Intra-day & Inter-day < 8.65% [1] Intra-day & Inter-day < 11.8% [2]
Accuracy (RE%) - -1.7% to 9.5% [2]
Recovery >80% [3] >80% [3]
LLOQ (Lower Limit of Quantification) 0.1 ng/mL [3] 0.103 ng/mL [2]
Application in Pharmacokinetic and Tissue Distribution Studies

This validated method has been successfully applied in non-clinical studies:

  • Plasma Pharmacokinetics: The method was used to study VP pharmacokinetics in rats after intravenous (1 mg/kg) and oral (1 mg/kg) administration, revealing a short half-life and low oral bioavailability [1].
  • Brain Distribution: A UPLC-MS/MS study in rats demonstrated that after intragastric administration of VP (4 mg/kg), both VP and AVA distribute unevenly in the brain. The highest concentrations were found in the hypothalamus, striatum, and cortex, with lower levels in the cerebellum and hippocampus. AVA was found to persist in the brain for over 12 hours, despite VP itself being eliminated quickly [2]. The distribution of these compounds across key brain regions is illustrated below.

G VP Vinpocetine (VP) Administered Metabolite Metabolized to Apovincaminic Acid (AVA) VP->Metabolite HighConc High Concentration Regions Metabolite->HighConc LowConc Low Concentration Regions Metabolite->LowConc RegionList1 Hypothalamus Striatum Cortex RegionList2 Cerebellum Hippocampus

How to Approach Vinpocetine N-Oxide Analysis

Since a direct method for This compound was not found, you can use the established protocols for VP and AVA as a starting point for method development.

  • Synthesize or Source a Reference Standard: The first and most critical step is to obtain a pure chemical standard of this compound. This is essential for optimizing MS parameters and creating a calibration curve.
  • Optimize Mass Spectrometry Parameters: Using the reference standard, infuse it directly into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energies for MRM. The relationship between the compounds can guide this process, as shown below.

G VP Vinpocetine (C22H26N2O2) m/z 351.4 AVA Apovincaminic Acid (C20H22N2O2) m/z 323.2 VP->AVA Ester Hydrolysis & De-ethylation VPO This compound (C22H26N2O3) ~m/z 367.4 VP->VPO Oxidation

  • Validate the New Method: Once a preliminary method is established, a full validation must be conducted for this compound according to regulatory guidelines (e.g., FDA/EMA), assessing its selectivity, linearity, accuracy, precision, and stability in the plasma matrix.

References

Detailed Protocol: Analysis of Vinpocetine and Potential Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a validated stability-indicating HPLC method for vinpocetine and its impurities, which can be leveraged for metabolite identification [1].

1. Method Overview A reversed-phase HPLC technique is employed to separate vinpocetine from its potential degradants and metabolites. The method has been optimized using a multiresponse statistical design to ensure robustness for quality control and investigative analysis [1].

2. Materials and Equipment

  • HPLC System: Equipped with a diode array detector (DAD) or similar.
  • Analytical Column: A C18 column (e.g., Zorbax SB-C18 or equivalent), 150 mm x 4.6 mm, 5 µm particle size [2] [1].
  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.0) in a ratio of 65:35 (v/v) [1].
  • Flow Rate: 1.7 mL/min [1].
  • Injection Volume: 10 µL [2].
  • Column Temperature: 45°C [2].
  • Detection Wavelength: 270 nm (or a wavelength suitable for vinpocetine and its analogs) [1].
  • Standards and Samples: Vinpocetine reference standard, apovincaminic acid, and the test samples (e.g., plasma, microsomal incubations).

3. Sample Preparation

  • For tablet formulations: Tablets are powdered and dissolved in an appropriate solvent (e.g., methanol), followed by sonication and centrifugation to obtain a clear supernatant [1].
  • For biological matrices (e.g., plasma): Protein precipitation is a common and effective technique.
    • Mix 100 µL of plasma with 300 µL of methanol (or acetonitrile) as the precipitating solvent.
    • Vortex vigorously for 1-2 minutes.
    • Centrifuge at a high speed (e.g., 10,000 × g) for 10 minutes.
    • Collect the clear supernatant for injection into the HPLC system [2] [3].

4. Chromatographic Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the prepared samples and standards.
  • Monitor the chromatogram for the parent drug (vinpocetine), its known metabolite (apovincaminic acid), and any additional peaks that may correspond to other metabolites like the hypothesized N-Oxide.

5. Identification and Validation

  • Identification is performed by comparing the retention times of peaks in the sample chromatogram with those of reference standards.
  • The method should be validated for parameters such as specificity, linearity, precision, accuracy, and limit of detection (LOD)/limit of quantification (LOQ) as per ICH guidelines to ensure it is fit for purpose [1].

The workflow below summarizes the key stages of the analytical process:

start Start Analysis prep Sample Preparation (Protein Precipitation/Solvent Extraction) start->prep equil HPLC System & Column Equilibration prep->equil inject Inject Sample & Standards equil->inject separate Chromatographic Separation Mobile Phase: ACN/Phosphate Buffer (pH 6.0) Flow Rate: 1.7 mL/min inject->separate detect UV Detection (e.g., 270 nm) separate->detect analyze Data Analysis Peak Identification & Quantification detect->analyze end End analyze->end

Key Analytical Parameters from Literature

The table below summarizes specific parameters from published methods for analyzing vinpocetine and its known metabolite, which can serve as a reference.

Analyte Matrix Technique Key Chromatographic Conditions Run Time Source
Apovincaminic Acid (Metabolite) Human Plasma HPLC-MS Zorbax SB-C18 column; water (0.2% formic acid)/ACN (80:20) < 3 minutes [2]
Vinpocetine & Impurities Tablet Stability-Indicating HPLC C18 column; Phosphate Buffer (pH 6.0)/ACN (35:65) Not Specified [1]
Vinpocetine & Apovincaminic Acid Rat Plasma LC-MS/MS C18 column; gradient elution with methanol-water Not Specified [3]

Research Context and Recommendations

  • Primary Metabolite is Apovincaminic Acid: Multiple studies confirm that the main metabolite of vinpocetine is apovincaminic acid (AVA), formed by hydrolysis of the ethyl ester group [4] [3] [5]. Research focuses on this compound, and an N-Oxide derivative is not prominently mentioned.
  • Advanced Techniques for Identification: For definitive structural identification of unknown metabolites, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard. The methods above can be coupled with MS detection for accurate mass measurement and fragmentation pattern analysis [2] [3].
  • Protocol Adaptation: To investigate "Vinpocetine N-Oxide," you can adapt the provided protocol. The critical step would be to use high-resolution mass spectrometry to detect a potential metabolite with a mass increase of +15.9949 Da (addition of an oxygen atom) compared to vinpocetine, and to study its characteristic MS/MS fragmentation.

References

Comprehensive Application Notes and Protocols on Vinpocetine in Neuroprotection Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vinpocetine

Vinpocetine (ethyl apovincaminate) is a semi-synthetic derivative of the alkaloid vincamine, which is extracted from the leaves of the lesser periwinkle plant, Vinca minor L. [1] [2]. First synthesized in the late 1960s and marketed in Hungary in 1978 under the trade name Cavinton, it has been used for decades in various countries for the treatment of cerebrovascular disorders and conditions associated with cerebral vascular origin [2] [3] [4]. Although not approved by the FDA for therapeutic use in the United States, it is widely available as a dietary supplement and is the subject of extensive research for its neuroprotective, anti-inflammatory, and antioxidant properties [5] [1] [2].

Its relevance in research is particularly notable in models of neurodegenerative diseases such as Alzheimer's disease (AD), ischemic stroke, and other forms of cerebral ischemia [6] [7] [3]. The compound demonstrates a favorable safety profile and can cross the blood-brain barrier (BBB), making it a compound of significant interest for neuroscience and drug development [4] [8].

Mechanism of Action and Signaling Pathways

Vinpocetine exhibits a multi-target mechanism of action, which contributes to its neuroprotective effects. The key molecular pathways are illustrated in the diagram below and detailed thereafter.

G Vinpocetine Neuroprotective Signaling Pathways Vinpocetine Vinpocetine PDE1 PDE1 Enzyme Vinpocetine->PDE1 Inhibits cGMP cGMP ↑ Vinpocetine->cGMP Prevents Degradation Na_Channels Voltage-Gated Na+ Channels Vinpocetine->Na_Channels Inhibits Ca_Channels Voltage-Gated Ca2+ Channels Vinpocetine->Ca_Channels Inhibits IKK IKK Complex Vinpocetine->IKK Inhibits ROS Oxidative Stress ↓ ROS Scavenging Vinpocetine->ROS PDE1->cGMP Degrades Vasodilation Cerebral Vasodilation & Blood Flow ↑ cGMP->Vasodilation Glutamate_Release Glutamate Release ↓ Na_Channels->Glutamate_Release Excitotoxicity Neuronal Excitotoxicity ↓ Glutamate_Release->Excitotoxicity Apoptosis Apoptosis ↓ Excitotoxicity->Apoptosis NFkB NF-κB (Inactive) (IκB bound) IKK->NFkB Phosphorylates IκB NFkB_Active NF-κB (Active) Translocation to Nucleus NFkB->NFkB_Active IκB Degradation & Activation Inflammation Pro-inflammatory Cytokine Production ↓ NFkB_Active->Inflammation ROS->Apoptosis

Key Pharmacological Targets
  • Inhibition of Phosphodiesterase 1 (PDE1): Vinpocetine is a potent and selective inhibitor of the Ca2+/calmodulin-dependent PDE1 enzyme [2] [4]. This inhibition leads to increased intracellular levels of cyclic nucleotides (cAMP and cGMP), resulting in cerebral vasodilation, improved cerebral blood flow, and modulation of neuronal signaling involved in memory and learning [1] [3] [8].

  • Sodium and Calcium Channel Blockade: Vinpocetine acts as a blocker of voltage-gated sodium channels (NaV), reducing sodium influx into neurons [2] [3] [8]. This subsequently reduces calcium influx through voltage-operated calcium channels (VOCCs). By modulating the flux of these ions, vinpocetine decreases the release of excitatory neurotransmitters, particularly glutamate, thereby protecting neurons from excitotoxicity induced by ischemia or other insults [2] [3].

  • Anti-inflammatory Action via NF-κB Pathway: A significant mechanism is the anti-inflammatory effect mediated through the inhibition of the NF-κB pathway [5] [4]. Vinpocetine directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα, the inhibitory protein that keeps NF-κB sequestered in the cytoplasm [5]. This inhibition blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and adhesion molecules, which are pivotal in neuroinflammation and atherosclerosis [5].

  • Antioxidant Effects: Vinpocetine demonstrates reactive oxygen species (ROS) scavenging properties. It inhibits the formation of ROS and lipid peroxidation, thereby reducing oxidative stress—a key contributor to neuronal damage in neurodegenerative diseases and ischemia-reperfusion injury [6] [1].

Quantitative Data Summary

Table 1: Summary of Key Quantitative Findings from Preclinical and Clinical Studies

Model/Context Dosage/Concentration Key Quantitative Outcomes Citation
In Vitro Oxidative Stress Not Specified Efficiently protected cells from ROS attack; protective effect in models of Aβ protein toxicity. [6]
Rat Entorhinal Cortex Lesion (NMDA-induced) 10 mg/kg (i.p.) Significantly attenuated behavioral deficits; reduced lesion size and microglia activation. [7]
Chronic Cerebrovascular Dysfunction (Human) 5 mg, three times daily Improved vasodilatory effects (right brain) after 3 months; significant improvement in neurological/cognitive scores (P<0.001). [1]
Acute Cerebral Infarct (Human, RCT) 30 mg IV once daily for 7 days Significant improvements in daily activity (14 days), and cognitive/neurological function (90 days) (P<0.001). [1]
Cerebral Blood Flow (Human) 20 mg infusion Increased cerebral blood flow by 7% in healthy men. [8]
Pharmacokinetics (Human) 5 mg oral Peak blood levels: ~64 ng/mL; Half-life: ~1.46 hours. [8]
Bioavailability (Human) Oral with water 6.2-6.7%; Increased by 60-100% when taken with a meal. [8]
Brain Uptake (Human/Primate) IV dose 3.18-4.27% of dose entered the brain within 2 minutes. [8]

Detailed Experimental Protocols

Protocol: In Vivo Assessment in an Excitotoxic Lesion Model

This protocol is adapted from the study by Nyakas et al. (2009) investigating the neuroprotective effects of vinpocetine in a rat model of NMDA-induced excitotoxicity in the entorhinal cortex [7].

1. Animal Model Preparation:

  • Use adult male rats (e.g., Sprague-Dawley or Wistar), housed under standard conditions with a 12-hour light/dark cycle.
  • Anesthetize the animals and place them in a stereotaxic apparatus.
  • Perform bilateral injections of NMDA (e.g., 10-50 nmol in 0.5-1.0 µL phosphate buffer) into the entorhinal cortex using precise stereotaxic coordinates.

2. Drug Treatment Regimen:

  • Dissolve vinpocetine in a suitable vehicle (e.g., saline with a minimal amount of DMSO if necessary).
  • Administer vinpocetine (10 mg/kg, intraperitoneal) 60 minutes before the NMDA lesion induction.
  • Continue administration once daily for 3 consecutive days post-lesion.

3. Behavioral Testing (Starting after drug treatment):

  • Novel Object Recognition Test: To assess recognition memory. Calculate a discrimination index.
  • Social Discrimination Test: To evaluate social memory.
  • Spontaneous Alternation in a Y-Maze: To measure spatial working memory.
  • Morris Water Maze: To assess spatial learning and reference memory over several days.

4. Histological and Morphometric Analysis:

  • Perfuse animals transcardially with fixative (e.g., 4% paraformaldehyde) after behavioral testing.
  • Section brains coronally and process for immunohistochemistry.
  • Stain for NeuN (Neuronal Nuclei) to quantify neuronal survival and lesion size.
  • Stain for microglial markers (e.g., Iba1 or CD11b) to assess microglial activation around the lesion site.
  • Use image analysis software to quantify the lesion volume and the area/density of microglial activation.
Protocol: In Vitro Assessment of Anti-inflammatory Effects

This protocol assesses the effect of vinpocetine on the NF-κB signaling pathway in cultured cells, such as primary macrophages or vascular smooth muscle cells [5].

1. Cell Culture and Treatment:

  • Culture relevant cell lines (e.g., THP-1-derived macrophages or primary human monocytes) in appropriate media.
  • Pre-treat cells with a range of vinpocetine concentrations (e.g., 1–50 µM) or vehicle control for 1-2 hours.
  • Stimulate cells with an NF-κB inducer, such as LPS (100 ng/mL) or oxidized LDL (50-100 µg/mL), for varying time points (e.g., 30 min to 24 hours).

2. Protein Extraction and Western Blot Analysis:

  • Lyse cells to extract total protein at different time points post-stimulation.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with the following primary antibodies:
    • Phospho-IκBα (Ser32)
    • Total IκBα
    • Phospho-IKKα/β
    • NF-κB p65
  • Use appropriate secondary antibodies and develop the blot using a chemiluminescence detection system.
  • Expected Outcome: Vinpocetine pre-treatment should reduce the levels of phospho-IKK and phospho-IκBα, and prevent the degradation of total IκBα, leading to reduced nuclear translocation of p65.

3. RNA Extraction and Quantitative RT-PCR:

  • Extract total RNA from treated cells.
  • Synthesize cDNA and perform qPCR using primers for NF-κB target genes (e.g., TNF-α, IL-6, MCP-1).
  • Normalize gene expression to a housekeeping gene (e.g., GAPDH).
  • Expected Outcome: Vinpocetine should significantly reduce the mRNA expression of pro-inflammatory cytokines and chemokines induced by LPS or ox-LDL.
Experimental Workflow for Neuroprotection Studies

The following diagram outlines a generalized workflow for evaluating the neuroprotective effects of vinpocetine in a preclinical research setting.

G Neuroprotection Study Workflow Start Study Design & Model Selection Step1 1. Pre-Treatment Administer Vinpocetine (e.g., 10 mg/kg i.p.) Start->Step1 Step2 2. Insult Induction (e.g., NMDA Injection, Cerebral Ischemia) Step1->Step2 Step3 3. Post-Treatment Continue Vinpocetine (Days 1-3 post-insult) Step2->Step3 Step4 4. Behavioral Analysis (Morris Water Maze, Y-Maze, Novel Object Recognition) Step3->Step4 Step5 5. Tissue Collection & Histology (Perfusion, Brain Sectioning) Step4->Step5 Step6 6. Molecular Analysis (Western Blot, qPCR, Immunohistochemistry) Step5->Step6 Step7 7. Data Integration & Statistical Analysis Step6->Step7 End Conclusion Step7->End

Formulation and Pharmacokinetics

Solubility and Formulation: Vinpocetine is poorly soluble in water but soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone [1] [3]. For in vitro studies, prepare a stock solution in DMSO (e.g., 10-100 mM) and dilute in the assay buffer, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%). For in vivo studies, it can be suspended in saline with a dispersing agent or dissolved in a suitable solvent for intravenous administration.

Pharmacokinetics in Humans:

  • Bioavailability: Approximately 6.7% when taken orally in a fasted state, but increases by 60-100% when taken with a meal [8].
  • Peak Plasma Time: Reached within 1 hour after oral administration [5] [8].
  • Half-life: Relatively short, ranging from 1 to 4 hours [1] [8].
  • Metabolism: Rapidly metabolized in the liver to its primary active metabolite, cis-apovincaminic acid (cAVA) [7] [8].
  • Brain Uptake: Studies using positron emission tomography (PET) confirm that vinpocetine crosses the BBB and shows heterogeneous distribution, with higher uptake in the thalamus, basal ganglia, and visual cortex [2] [8].

Safety and Toxicology

Vinpocetine is generally well-tolerated at therapeutic doses [1] [4]. Reported adverse reactions are typically minor and include facial flushing, dry mouth, drowsiness, headache, insomnia, anxiety, dizziness, nausea, and indigestion [1].

Important Considerations:

  • Pregnancy and Lactation: Avoid use. Safety and efficacy during pregnancy and lactation are not established [1].
  • Contraindications: Use with caution or contraindicate in patients with hypotension [1].
  • Drug Interactions: Exercise caution in patients on anticoagulant medications due to vinpocetine's antiplatelet activity [1].

Conclusion

Vinpocetine is a well-characterized compound with multi-target neuroprotective properties, demonstrating efficacy across various in vitro and in vivo models of neurological injury and disease. Its mechanisms—encompassing PDE1 inhibition, ion channel modulation, NF-κB pathway suppression, and antioxidant activity—provide a strong rationale for its research application. The protocols outlined herein offer a framework for scientists to systematically investigate its effects. Future research should focus on elucidating its precise molecular interactions and validating its potential in larger, well-controlled clinical trials for human neurodegenerative and cerebrovascular diseases.

References

Comprehensive Application Notes and Protocols: Vinpocetine in Cerebral Ischemia Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, represents a promising therapeutic candidate for cerebral ischemia research with multi-target mechanisms of action. First synthesized in the late 1960s and marketed in Hungary as Cavinton around 1978, vinpocetine has been used clinically for decades in many countries for cerebrovascular disorders, though it remains investigational in some regions [1] [2]. Chemically known as ethyl apovincaminate, this compound is a semi-synthetic derivative obtained through the modification of vincamine, which is extracted from the leaves of the lesser periwinkle plant (Vinca minor) [1] [3]. The chemical structure of vinpocetine allows it to cross the blood-brain barrier efficiently after both oral and intravenous administration, making it particularly suitable for central nervous system applications [1].

The primary active metabolite of vinpocetine is apovincaminic acid (AVA), which forms through de-esterification and contributes to the compound's pharmacological effects [2]. Vinpocetine exhibits favorable physicochemical properties, with a molecular formula of C~22~H~26~N~2~O~2~ and average molecular weight of 350.462 g/mol [4]. It demonstrates poor water solubility but good solubility in organic solvents such as ethanol, dimethyl sulfoxide, and acetone [3]. Despite its long history of use, vinpocetine has recently gained renewed scientific interest due to discoveries of its novel therapeutic functions in various cell types and disease models, particularly its potent anti-inflammatory effects and protective mechanisms in cerebral ischemia-reperfusion injury [1].

Mechanisms of Action and Molecular Targets

Vinpocetine exhibits a unique multi-target mechanism that differentiates it from more selective therapeutic agents, acting on several key cellular pathways involved in cerebral ischemia pathogenesis. Research indicates that vinpocetine's neuroprotective effects emerge from its combined actions on phosphodiesterase enzymes, ion channels, and inflammatory pathways [1]. This multi-modal activity makes it particularly interesting for addressing the complex pathophysiology of ischemic stroke, which involves multiple parallel destructive processes including excitotoxicity, oxidative stress, and inflammation [5].

Table 1: Primary Molecular Targets of Vinpocetine in Cerebral Ischemia

Target IC₅₀ Values Biological Significance Cellular Location
PDE1A/1B 8-20 μM Regulates cAMP/cGMP levels, affecting cerebral blood flow and metabolism Brain, vascular smooth muscle
PDE1C 40-50 μM Controls cyclic nucleotide signaling in proliferating cells Vascular smooth muscle, heart
Voltage-dependent Na⁺ channels 10-50 μM Modulates neuronal excitability and prevents excitotoxicity Neurons, cardiac cells
IκB kinase (IKK) ≈17 μM Inhibits NF-κB activation and downstream inflammatory responses Most cell types

The anti-inflammatory properties of vinpocetine represent one of its most significant mechanisms, particularly through inhibition of the NF-κB pathway. Vinpocetine directly inhibits IκB kinase (IKK), preventing IκB phosphorylation and subsequent degradation, thereby limiting NF-κB translocation to the nucleus and expression of pro-inflammatory genes [1]. This mechanism has been demonstrated to reduce the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6 in various cell types, including vascular cells, microglia, and macrophages [1]. Additionally, vinpocetine has been shown to inhibit NLRP3 inflammasome activation, further reducing caspase-1-dependent maturation of IL-1β and IL-18 in the ischemic brain [5].

Beyond its anti-inflammatory effects, vinpocetine significantly impacts cerebral hemodynamics and metabolism. By inhibiting calcium/calmodulin-dependent phosphodiesterase 1 (PDE1), vinpocetine increases intracellular cyclic AMP and GMP levels, leading to cerebral vasodilation, improved blood flow, and enhanced oxygen and glucose utilization in ischemic brain regions [1] [3]. The compound also acts as a blocker of voltage-gated sodium channels, reducing pathological neuronal excitation and calcium influx during ischemic conditions, thereby mitigating excitotoxic damage [1]. More recently, research has revealed that vinpocetine activates the PI3K/AKT signaling pathway, promoting phosphorylation of connexin 43 (Cx43) in astrocytes, which contributes to its protective effects against cerebral ischemia-reperfusion injury [6].

G cluster_pre_ischemia Pre-Ischemic Conditions cluster_ischemic_insult Ischemic Insult cluster_pathological_cascades Pathological Cascades cluster_vinpocetine_targets Vinpocetine Molecular Targets cluster_protective_effects Protective Effects Vinpocetine Vinpocetine PDE1_Inhibition PDE1 Inhibition Vinpocetine->PDE1_Inhibition Na_Channel_Block Na+ Channel Blockade Vinpocetine->Na_Channel_Block IKK_Inhibition IKK/NF-κB Inhibition Vinpocetine->IKK_Inhibition PI3K_Activation PI3K/AKT Activation Vinpocetine->PI3K_Activation NLRP3_Inhibition NLRP3 Inflammasome Inhibition Vinpocetine->NLRP3_Inhibition Normal_Blood_Flow Normal Cerebral Blood Flow Ischemia Ischemia Normal_Blood_Flow->Ischemia Normal_Metabolism Balanced Cerebral Metabolism Intact_Neurons Intact Neuronal Function Energy_Failure Energy Failure Ischemia->Energy_Failure Reperfusion Reperfusion Oxidative_Stress Oxidative Stress Reperfusion->Oxidative_Stress Reperfusion Injury Excitotoxicity Excitotoxicity Energy_Failure->Excitotoxicity Excitotoxicity->Oxidative_Stress Inflammation Inflammatory Response Oxidative_Stress->Inflammation Apoptosis Apoptosis/Necrosis Inflammation->Apoptosis Improved_Flow Improved Cerebral Blood Flow PDE1_Inhibition->Improved_Flow ↑cAMP/↑cGMP Reduced_Excitotoxicity Reduced Excitotoxicity Na_Channel_Block->Reduced_Excitotoxicity ↓Na+ influx Anti_inflammation Anti-inflammatory Effects IKK_Inhibition->Anti_inflammation ↓NF-κB translocation Anti_apoptosis Anti-apoptotic Effects PI3K_Activation->Anti_apoptosis ↑p-AKT/↑p-Cx43 NLRP3_Inhibition->Anti_inflammation ↓IL-1β/↓IL-18 Neuroprotection Neuroprotection Improved_Flow->Neuroprotection Reduced_Excitotoxicity->Neuroprotection Anti_inflammation->Neuroprotection Anti_apoptosis->Neuroprotection

Figure 1: Comprehensive Mechanism of Vinpocetine in Cerebral Ischemia. This diagram illustrates the multi-target action of vinpocetine against key pathological cascades in cerebral ischemia, highlighting its effects on PDE1 inhibition, sodium channel blockade, IKK/NF-κB inhibition, PI3K/AKT activation, and NLRP3 inflammasome suppression.

In Vivo Experimental Protocols

Animal Models of Cerebral Ischemia

The middle cerebral artery occlusion/reperfusion (MCAO/R) model represents the most widely utilized and clinically relevant approach for studying vinpocetine's effects in experimental cerebral ischemia. This model involves the transient occlusion of the middle cerebral artery, which supplies approximately 70% of the cerebral hemisphere, creating an ischemic penumbra that can be salvaged by timely intervention [5]. For optimal results, adult male C57BL/6 mice (22-25 g) or Wistar rats (250-280 g) are recommended, with animals housed under controlled conditions (12-hour light-dark cycle, 22 ± 2°C) with free access to food and water [5] [6]. Surgical procedures require anesthesia induction using 2% chloral hydrate (400 mg/kg, intraperitoneal) or isoflurane (4% induction, 1.5-2% maintenance in 70% N~2~O/30% O~2~) [5].

The core surgical protocol involves careful vascular occlusion through the insertion of a silicon-coated monofilament nylon suture (diameter approximately 0.22 ± 0.01 mm for mice) via the external carotid artery into the internal carotid artery, advancing it approximately 11 mm to block the middle cerebral artery origin [5]. Cerebral blood flow should be monitored throughout the procedure using a Laser Speckle Contrast Imager or similar technology to confirm successful occlusion (typically >70% reduction in blood flow) and subsequent reperfusion [5]. The occlusion period generally ranges from 60 minutes for transient models, after which the filament is withdrawn to allow reperfusion [5]. Sham-operated animals undergo identical procedures except for the actual arterial occlusion.

Drug Administration and Dosing

Vinpocetine administration in experimental cerebral ischemia follows distinct dosing protocols depending on the research objectives. For post-stroke treatment paradigms, vinpocetine is typically administered at 1 hour after reperfusion via intraperitoneal injection at doses of 5 mg/kg (low dose) or 10 mg/kg (high dose) [5]. The drug is supplied as a sterile solution and should be dissolved in normal saline, with administration volume standardized to 0.25 mL/10 g body weight for rodents [5]. For preventive approaches, oral administration of 10-30 mg/kg daily for 7-14 days before ischemia induction has demonstrated efficacy in various studies [3]. Due to vinpocetine's relatively short plasma half-life (approximately 2-4 hours), multiple daily administrations may be necessary for sustained effects in chronic models [3].

Table 2: In Vivo Dosing Regimens for Vinpocetine in Cerebral Ischemia Models

Administration Route Dosing Schedule Recommended Dosages Therapeutic Time Window
Intraperitoneal (post-ischemia) Single dose at reperfusion 5 mg/kg (low), 10 mg/kg (high) 1 hour after reperfusion
Intravenous (post-ischemia) Single daily injection for 7 days 30 mg/kg Within 48 hours to 14 days post-stroke
Oral (pre-treatment) Once or twice daily for 7-14 days 10-30 mg/kg 7-14 days before ischemia
Oral (chronic) Three times daily 5-20 mg/kg Long-term prevention
Outcome Measurements and Analysis

Comprehensive assessment of vinpocetine's efficacy requires multidimensional outcome measures evaluated at appropriate timepoints post-ischemia. Neurological function should be assessed at 24 hours and periodically up to 28 days after reperfusion using validated scoring systems such as the Bederson scale (0-4 points) or more sensitive tests like the modified Neurological Severity Score (mNSS) [5]. The infarct volume represents a critical morphological endpoint, typically evaluated at 24-72 hours after ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining [5] [7]. Fresh brain tissues should be sectioned coronally into 2-mm thick slices, incubated in 1% TTC at 37°C for 10-15 minutes, and fixed in 4% paraformaldehyde [5]. Infarct areas are quantified using image analysis software (e.g., ImageJ), with correction for edema calculated as: Percentage infarct size = (contralateral area - ipsilateral non-infarct area)/contralateral area × 100% [5].

Molecular analyses provide mechanistic insights into vinpocetine's actions. For assessment of inflammatory mediators, brain tissue samples should be collected from the ischemic core and penumbra regions, homogenized in appropriate buffers, and analyzed for cytokine levels (IL-1β, IL-18, TNF-α) using ELISA kits following manufacturer protocols [5]. Protein expression of key targets (NLRP3, caspase-1, ASC, NF-κB, p-AKT, Cx43) can be evaluated by Western blotting, while mRNA levels are determined by real-time PCR with primers specific for target genes [5] [6]. Additional parameters may include measurement of oxidative stress markers (MDA content, SOD activity), blood-brain barrier integrity, and apoptotic cell death (TUNEL staining) [6].

In Vitro Experimental Protocols

Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

The OGD/R model effectively mimics cerebral ischemia-reperfusion injury in controlled in vitro settings and is particularly valuable for elucidating vinpocetine's cellular mechanisms. Primary astrocytes represent the most relevant cellular system, isolated from cerebral cortices of newborn Wistar rats (1-3 days old) [6]. The isolation process involves careful dissection of cerebral cortices, removal of meninges, tissue digestion with 0.125% trypsin for 15 minutes at 37°C, and resuspension in DMEM/F12 medium containing 10% fetal bovine serum [6]. Cells are plated at 10^5^ cells/mL in 75 cm^2^ flasks and maintained at 37°C with 5% CO~2~, with medium changes every 3 days. After 12 days, culture purity (>95% astrocytes) should be confirmed by immunofluorescence staining for glial fibrillary acidic protein (GFAP) [6].

For the OGD/R procedure, astrocytes are first washed with glucose-free DMEM and then incubated in glucose-free medium within a hypoxic chamber containing 95% N~2~ and 5% CO~2~ for 6-12 hours [6]. Following this oxygen-glucose deprivation period, the medium is replaced with normal glucose-containing DMEM, and cells are returned to normoxic conditions (95% air, 5% CO~2~) for 6-24 hours of reoxygenation [6]. Vinpocetine treatment is typically applied during the reoxygenation phase at concentrations ranging from 10-60 μM, with 30 μM demonstrating significant efficacy in multiple studies [6]. For mechanistic studies, specific pathway inhibitors such as LY294002 (20 μM) or BKM120 (2 μM) for PI3K/AKT signaling can be co-administered with vinpocetine [6].

Cell Viability and Functional Assays

Comprehensive assessment of vinpocetine's cellular protective effects requires multiple complementary assays. Cell viability should be quantified using the MTT assay or similar approach (e.g., CCK-8), following manufacturer protocols with absorbance measurement at 490-570 nm [6]. Apoptosis rates are best determined by flow cytometry using Annexin V-FITC/PI double staining, with data analysis including early and late apoptotic populations [6]. For evaluation of oxidative stress, intracellular reactive oxygen species (ROS) levels can be measured using the DCFH-DA fluorescent probe (10 μM incubation for 20-30 minutes at 37°C) with fluorescence detection at excitation/emission wavelengths of 488/525 nm [6].

Inflammatory responses are assessed through measurement of nitric oxide using the Griess reaction and cytokine production (IL-1β, IL-6, TNF-α) via ELISA of cell culture supernatants [6]. For molecular mechanism studies, protein expression of key targets (p-AKT, AKT, p-Cx43, Cx43, NLRP3, caspase-1) should be analyzed by Western blotting, while intracellular localization can be determined by immunofluorescence staining followed by confocal microscopy [5] [6]. Mitochondrial function parameters, including membrane potential (JC-1 staining) and ATP levels (luciferase-based assays), provide additional insights into vinpocetine's mechanisms of protection against ischemic injury.

Research Gaps and Future Directions

Despite substantial evidence supporting vinpocetine's potential in cerebral ischemia, several significant research gaps remain to be addressed. The clinical translation of vinpocetine has been limited by insufficient large-scale, randomized controlled trials meeting contemporary methodological standards [8]. Most existing clinical studies were conducted before the 1990s and used outdated diagnostic criteria and outcome measures [8]. Additionally, pharmacokinetic optimization requires further investigation, particularly regarding the therapeutic relevance of its primary metabolite, apovincaminic acid (AVA), and potential development of formulations with improved bioavailability [2].

Future research should prioritize well-designed clinical trials with appropriate patient stratification, standardized vinpocetine formulations, and clinically relevant endpoints to definitively establish efficacy in human stroke [8]. Exploration of combination therapies targeting multiple pathways in cerebral ischemia represents another promising direction, potentially enhancing therapeutic efficacy while reducing required doses [3]. The development of novel vinpocetine analogs with improved pharmacokinetic properties and target selectivity may address limitations of the parent compound [1]. Finally, greater attention to vinpocetine's effects on recovery phases of stroke and its potential applications in other cerebrovascular disorders would significantly expand our understanding of its therapeutic utility [9] [10].

References

Vinpocetine N-Oxide use in anti-inflammatory assays

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Inflammatory Mechanisms of Vinpocetine

Vinpocetine's anti-inflammatory action is primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. The detailed mechanism is illustrated in the following diagram:

G ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., ox-LDL, TNF-α, Carrageenan) IKKActivation IKK Complex Activation ProInflammatoryStimuli->IKKActivation IkBDegradation IκBα Degradation IKKActivation->IkBDegradation NFkBTranslocation NF-κB Translocation to Nucleus IkBDegradation->NFkBTranslocation GeneTranscription Pro-inflammatory Gene Transcription NFkBTranslocation->GeneTranscription Cytokines Cytokines (TNF-α, IL-1β, IL-6) GeneTranscription->Cytokines Chemokines Chemokines (MCP-1) GeneTranscription->Chemokines AdhesionMolecules Adhesion Molecules GeneTranscription->AdhesionMolecules Enzymes Inflammatory Enzymes (e.g., COX-2, iNOS) GeneTranscription->Enzymes Vinpocetine Vinpocetine Intervention Vinpocetine->IKKActivation Inhibits

This diagram shows that Vinpocetine directly targets the IKK complex to inhibit NF-κB signaling [1] [2] [3]. This suppression leads to reduced production of key inflammatory mediators across various disease models, as summarized in the table below.

Summary of Anti-inflammatory Effects in Experimental Models

Table 1: Documented Anti-inflammatory Effects of Vinpocetine in Preclinical Models

Disease Model Key Inflammatory Mediators Suppressed Observed Effects Citations
Atherosclerosis NF-κB, TNF-α, IL-6, MCP-1 Reduced monocyte adhesion and migration, increased plaque stability. [1] [3]
Pulmonary Fibrosis TNF-α, IL-6, TGF-β1 Ameliorated collagen deposition, restored lung architecture. [4] [5]
Inflammatory Pain TNF-α, IL-1β, NF-κB (in paw and spinal cord) Reduced mechanical and thermal hyperalgesia. [2]
Cerebral Ischemia-Reperfusion NF-κB, TNF-α, oxidative stress markers Decreased cerebral infarction volume and improved neurological function. [6]

Detailed Experimental Protocols

Here are detailed methodologies for key anti-inflammatory assays from the literature, which can be adapted for testing derivatives like Vinpocetine N-Oxide.

Protocol 1: Carrageenan-Induced Inflammatory Hyperalgesia in Mice

This model is used to assess anti-inflammatory and analgesic effects peripherally and in the central nervous system [2].

  • 1. Animals: Male Swiss mice (25–30 g).
  • 2. Inflammatory Induction: Inject 100 μg of carrageenan in 25 μL intraplantarly (i.pl.) into the hind paw.
  • 3. Drug Treatment: Administer Vinpocetine (1–30 mg/kg) orally (p.o.) 1 hour before carrageenan injection.
  • 4. Pain & Inflammation Assessment:
    • Mechanical Hyperalgesia: Use an electronic von Frey apparatus. Measure the paw withdrawal threshold before (baseline) and at 1, 3, 5, 7, and 9 hours after carrageenan injection.
    • Thermal Hyperalgesia: Use a hot plate test (55°C). Record the latency to jump or lick paws, with a 30-second cut-off time.
    • Neutrophil Recruitment: Assess myeloperoxidase (MPO) activity in paw skin tissue 9 hours post-carrageenan as an indicator of neutrophil infiltration.
  • 5. Molecular Analysis (3 hours post-carrageenan):
    • Collect paw skin and spinal cord samples.
    • Measure levels of TNF-α, IL-1β, and NF-κB activation (e.g., via phosphorylated NF-κB levels) using ELISA or Western Blot.
    • Evaluate oxidative stress parameters (e.g., antioxidant capacity, glutathione levels).
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Rats

This model is used to investigate anti-inflammatory and anti-fibrotic effects in the lung [4] [5].

  • 1. Animals: Nine-week-old male Wistar rats (150–200 g).
  • 2. Fibrosis Induction: Administer a single intratracheal instillation of bleomycin (5 mg/kg).
  • 3. Drug Treatment: Administer Vinpocetine orally at 5, 10, or 20 mg/kg/day for 21 days, starting immediately after bleomycin instillation. Use a vehicle-treated group as control.
  • 4. Sample Collection: On day 22, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
  • 5. Outcome Measures:
    • BALF Analysis: Total and differential cell count; levels of IL-6, TNF-α, TGF-β1, and IL-10 (e.g., by ELISA).
    • Lung Tissue Homogenate Analysis:
      • Oxidative Stress: Measure malondialdehyde (MDA), reduced glutathione (GSH), and activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).
      • Fibrosis Markers: Determine hydroxyproline content.
      • Enzyme Activity: Assess Phosphodiesterase (PDE) activity.
    • Histopathology: Perform staining (e.g., H&E, Mallory’s Trichrome) to evaluate lung architecture, collagen distribution, and fibrosis score. Immunohistochemistry for α-SMA and CD68 can assess myofibroblast activation and macrophage infiltration.

Pharmacokinetics and Dosing Considerations

While specific data for this compound is unavailable, the pharmacokinetic profile of Vinpocetine provides a useful reference point [1] [7].

  • Effective Dosage: 5–30 mg, typically administered multiple times daily due to a short half-life.
  • Half-life: Approximately 1–4 hours.
  • Bioavailability: Around 56.6% following oral administration.
  • Metabolism: Primarily hepatic.
  • Key Consideration: The short half-life is a crucial factor for experimental design, often necessitating multiple daily doses or specific timing relative to the inflammatory stimulus in chronic models.

Research Recommendations and Next Steps

  • Source this compound: Begin by sourcing the compound from specialized chemical suppliers that provide derivatives for research purposes.
  • Establish Baseline Activity: Use the protocols above, particularly the carrageenan model, to perform dose-response studies and directly compare the potency and efficacy of this compound with Vinpocetine.
  • Investigate Metabolic Fate: A key research question is whether this compound is an active metabolite or a prodrug. Studies on its stability and metabolism in biological systems will be critical.
  • Explore New Models: Based on your research focus, consider testing the compound in other inflammation-related models where Vinpocetine has shown efficacy, such as colitis, cardiac fibrosis, or hepatic fibrosis.

References

Vinpocetine in Cell Culture: Experimental Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key in vitro study parameters for vinpocetine, which may serve as a useful reference for experimental design.

Cell Line / System Vinpocetine Concentrations Treatment Duration Key Observed Effects Citation
HepG2 (Human Hepatocellular Carcinoma) 5, 10, 20, 40, 80 μM 24, 48, 72 hours Dose- and time-dependent inhibition of cell proliferation; induction of cytotoxicity [1].
Human Breast Cancer Cells (MDA-MB-231) 15, 30, 60 μM 7 hours (for NF-κB assay) Inhibition of TNF-α-induced NF-κB activity; cell cycle arrest; induction of apoptosis [1].
Vascular Cells (ECs, SMCs) and Immune Cells (Macrophages) ~17 μM (IC₅₀ for IKK) Varies by experiment (often 30 min pre-treatment before stimulus) Inhibition of IKK/NF-κB signaling; reduced expression of pro-inflammatory cytokines and adhesion molecules [2] [3].
3T3-L1 (Adipocyte Cell Line) Information not specified in results During differentiation Inhibition of adipogenesis; increased cAMP levels; downregulation of PPARγ, C/EBPα [3].

Mechanism of Action & Signaling Pathways

Vinpocetine is a multi-target agent. Understanding its mechanisms is crucial for designing relevant experiments. Key targets and pathways include:

  • Phosphodiesterase 1 (PDE1) Inhibition: Vinpocetine inhibits PDE1, leading to increased intracellular levels of cyclic nucleotides (cAMP and cGMP). This can result in vasodilation and modulation of cell signaling [2] [3].
  • Anti-inflammatory Action via IKK/NF-κB Pathway: A significant mechanism is the direct inhibition of IκB Kinase (IKK). This prevents the degradation of IκB, thereby sequestering the NF-κB transcription factor in the cytoplasm and inhibiting the expression of a wide range of pro-inflammatory genes [4] [2] [3].
  • Ion Channel Modulation: Vinpocetine can block voltage-dependent Na⁺ channels and L-type Ca²⁺ channels, which may contribute to neuroprotection by reducing neuronal excitability and calcium overload [5] [2].
  • Pro-apoptotic Effects: In cancer cells, vinpocetine has been shown to promote apoptosis by modulating the expression of Bcl-2 family proteins, increasing Bax/Bcl-2 ratio, and activating caspase-3 [1].

The following diagram illustrates the primary anti-inflammatory mechanism of vinpocetine mediated through the NF-κB pathway:

G InflammatoryStimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKKComplex IKK Complex InflammatoryStimulus->IKKComplex Activates IkB IκB (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates NFkBInactive Inactive NF-κB:IκB Complex IkB->NFkBInactive Degradation NFkB NF-κB NFkBActive Active NF-κB NFkBInactive->NFkBActive Releases GeneTranscription Pro-inflammatory Gene Transcription (Cytokines, Adhesion Molecules) NFkBActive->GeneTranscription Nuclear Translocation Vinpocetine Vinpocetine Vinpocetine->IKKComplex Inhibits

Experimental Design Considerations

Based on the available data, here are key points to consider when planning experiments with vinpocetine:

  • Solubility and Vehicle: Vinpocetine is poorly soluble in water [6]. Dimethyl sulfoxide (DMSO) is a common solvent, and a concentration of 0.5% DMSO has been used as a vehicle control in cell culture studies [1].
  • Treatment Duration: Experiments can range from short-term pre-treatment (e.g., 30 minutes to 2 hours before an inflammatory stimulus) to longer-term assays examining proliferation or apoptosis (24-72 hours) [1] [3].
  • Dosing Strategy: Due to its short half-life, maintaining effective concentrations may require specific dosing strategies in vivo. In cell culture, this is less of a concern [6] [3].
  • Relevant Assays: Common assays used with vinpocetine include:
    • MTT Assay: For assessing cell viability and proliferation [1].
    • LDH Release Assay: For measuring cytotoxicity [1].
    • Western Blotting / Immunostaining: For analyzing protein expression (e.g., NF-κB pathway components, Bcl-2, Bax, cleaved caspase-3) [1] [2].
    • Flow Cytometry: For cell cycle analysis and apoptosis detection (Annexin V/PI staining) [1].
    • ELISA / qPCR: For quantifying cytokine and inflammatory gene expression [4] [3].

References

Vinpocetine N-Oxide solubility challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Vinpocetine Solubility

Issue: Poor Aqueous Solubility of Vinpocetine Vinpocetine is a poorly water-soluble drug, which presents a significant challenge for its bioavailability and effectiveness in drug formulations [1] [2].

Solutions and Supporting Data Advanced formulation strategies can markedly improve vinpocetine's solubility and dissolution rate. The table below summarizes key approaches and their results:

Formulation Strategy Key Excipient/Carrier Reported Outcome Reference / Experimental Context
Solid Dispersion [2] Polyethylene Glycol (PEG-4000) Facilitates solubilization; enhances solubility in water at pH 6.8. Molecular dynamics simulation (Martini 2.2 force field, Gromacs 2018).
Co-crystallization [3] Cocrystal Formers Improves biopharmaceutical properties. Referenced study: Golob et al., J Pharm Sci. 2016.
Nanoparticle Delivery System [3] Porous Silicon/Silica Enables controlled release; tight binding with silicon oxide surface. Quantum-chemical calculation of free energy of binding.

Experimental Protocols

Here are detailed methodologies for the key approaches cited in the search results.

1. Protocol: Preparing Vinpocetine Solid Dispersion with PEG-4000 This protocol is based on a molecular dynamics simulation study aimed at determining the optimal drug-polymer ratio [2].

  • Objective: To create a solid dispersion of vinpocetine with PEG-4000 to enhance its solubility and dissolution rate.
  • Materials:
    • Vinpocetine (active pharmaceutical ingredient)
    • Polyethylene Glycol 4000 (PEG-4000, carrier)
    • Solvents (e.g., ethanol, acetone) for dissolution
  • Method:
    • Co-dissolution: Dissolve vinpocetine and PEG-4000 in a common volatile solvent. The study investigated vinpocetine-to-polymer ratios of 1:2 and 1:5 (w/w) [2].
    • Solvent Removal: Evaporate the solvent slowly under controlled conditions (e.g., via rotary evaporation) to form a solid matrix.
    • Drying & Size Reduction: Dry the resulting solid mass thoroughly in a vacuum oven to remove any residual solvent. Finally, grind the solid dispersion into a fine powder and sieve to obtain a uniform particle size.

2. Protocol: Evaluating Binding Using Quantum-Chemical Calculations This in-silico protocol is used to analyze the interaction between a drug and a potential carrier material [3].

  • Objective: To compare the thermodynamic characteristics of vinpocetine binding with the surfaces of pure silicon and silicon dioxide (silica).
  • Method:
    • Modeling: Construct molecular models of vinpocetine and the adsorbent surfaces (Si and SiO₂).
    • Calculation: Perform quantum-chemical calculations to determine the energy of the systems.
    • Analysis: Calculate the Gibbs free energy of desorption (ΔGdes). A more positive ΔGdes indicates stronger binding and a more stable drug-carrier complex. One study concluded that vinpocetine binds more tightly with silicon oxide than with pure silicon [3].

Experimental Workflow & Decision Pathway

The following diagram outlines a logical workflow for selecting and evaluating a solubility enhancement strategy for vinpocetine, based on the information gathered.

G Start Start: Evaluate Vinpocetine Solubility Challenge Sim In-Silico Pre-Screening (Molecular Dynamics) Start->Sim SD Solid Dispersion (e.g., with PEG-4000) Exp In-Vitro Experimentation (Dissolution Testing) SD->Exp CC Co-crystallization CC->Exp NP Nanoparticle System (e.g., Porous Silica) NP->Exp Sim->SD Sim->CC Sim->NP Analyze Analyze Results Exp->Analyze

Frequently Asked Questions (FAQs)

Q1: Why is vinpocetine considered a challenging compound for formulation? Vinpocetine has inherently poor aqueous solubility [1] [2]. It is soluble in organic solvents like ethanol and DMSO but poorly soluble in water, which limits its absorption in the body.

Q2: What is the scientific basis for using PEG to improve vinpocetine's solubility? Molecular dynamics simulations indicate that PEG facilitates the solubilization of vinpocetine in water. The polymer likely reduces the energy barrier for the drug to transition into an aqueous environment, thereby enhancing its apparent solubility and dissolution rate [2].

Q3: Are there other promising carriers for vinpocetine besides PEG? Yes, research indicates that porous inorganic materials, such as silicon dioxide (silica), are effective. Quantum-chemical calculations show that vinpocetine forms a stable, strong bond with the surface of silicon oxide, making it a suitable candidate for creating controlled-release nanoparticle delivery systems [3].

References

reducing Vinpocetine N-Oxide degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Vinpocetine Degradation

Although the search results do not specifically mention the N-Oxide degradant, one key study details the general pathways and conditions under which vinpocetine degrades in aqueous solutions, which is a primary factor in its instability [1].

The table below summarizes the main factors influencing vinpocetine degradation:

Factor Effect on Degradation
pH of Solution Major route of degradation varies with pH: at acidic pH (1-3), it follows a consecutive reaction; at neutral pH (3.5-6.0), it follows pseudo first-order kinetics [1].
Buffer Composition Subject to significant catalysis by acetate and phosphate buffers [1].
Temperature Reaction rates are temperature-dependent; elevated temperatures increase degradation [1].
Oxygen No oxygen effect was found on the degradation of vinpocetine in the studied system [1].

Potential Stabilization Strategies from Related Research

Based on the general degradation patterns and formulation research, here are some approaches that could be investigated to improve vinpocetine stability:

  • Use of Antioxidants: A patent for a vinpocetine injection explicitly includes antioxidants such as ascorbic acid (Vitamin C), sodium metabisulfite, and tartaric acid to improve the stability of the formulation [2]. This suggests that controlling oxidative stress is a recognized strategy in commercial development.
  • pH Control: The degradation mechanism is highly pH-dependent [1]. Therefore, identifying and maintaining the pH at which vinpocetine is most stable could be a critical control strategy.
  • Optimized Solid Dosage Forms: Research into vinpocetine orodispersible tablets highlights that proper formulation excipients and processes can enhance the overall handling of the drug substance, which may indirectly improve stability [3]. Moving away from aqueous solutions to solid dosage forms could be a fundamental way to avoid hydrolysis-related degradation.

Suggested Experimental Workflow

To systematically address the degradation problem, you could follow this investigative workflow:

Start Identify Problem: Vinpocetine N-Oxide Degradation Analysis Characterize Degradant (HPLC/MS, NMR) Start->Analysis Strat1 Strategy 1: Formulate with Antioxidants Analysis->Strat1 Strat2 Strategy 2: Optimize Solution pH Analysis->Strat2 Strat3 Strategy 3: Develop Solid Dosage Form Analysis->Strat3 Test Conduct Stability Studies (Forced Degradation & Accelerated) Strat1->Test Strat2->Test Strat3->Test Analyze Analyze Data and Identify Optimal Condition Test->Analyze

Conclusion and Further Steps

The most direct path to a solution involves:

  • Confirming the degradant structure using analytical techniques.
  • Systematically testing different antioxidants and pH conditions in your formulation.
  • Consulting specialized databases like those focused on pharmaceutical degradation chemistry for precedents on N-oxide reduction.

References

optimizing Vinpocetine N-Oxide synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Insights from General Vinpocetine Research

The following table summarizes key information on Vinpocetine's structure and related synthetic studies that could inform your work on its N-Oxide.

Aspect Description & Relevance
Core Structure Vinpocetine is a semi-synthetic derivative of vincamine. Its fundamental structure consists of a pentagonal ring (E) and four hexagonal rings (A, B, C, D) [1].
Known Metabolic Pathway A primary known metabolite of Vinpocetine is apovincaminic acid, resulting from the hydrolysis of the ester group, not N-oxidation [2] [3].
Reported Synthetic Modifications Recent research has successfully created new derivatives by modifying the ester group at position 14. Replacing this group with extended side chains has yielded compounds with 5 to 8-fold higher PDE1A inhibitory activity than Vinpocetine [1].

Experimental Workflow for Derivative Synthesis & Evaluation

Although specific for other derivatives, the methodology from recent studies provides a robust framework that can be adapted for synthesizing and evaluating new compounds like Vinpocetine N-Oxide. The workflow below outlines the key stages.

start Start: Vinpocetine Core Structure step1 Structural Modification (e.g., at position 14) start->step1 step2 Compound Characterization (1H NMR, 13C NMR, HRMS) step1->step2 step3 Biological Activity Screening (e.g., PDE1A Inhibition Assay) step2->step3 step4 Computational Analysis (Molecular Docking with Protein Model) step3->step4 end Identify Lead Compounds for Further Development step4->end

Suggestions for Your Next Steps

Given the lack of direct information on this compound, here are suggestions to guide your research:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to perform a more precise literature search for "this compound" or general "vinca alkaloid N-oxidation" protocols.
  • Focus on Reaction Engineering: The core challenge will likely be developing a selective oxidation process for the specific nitrogen atom in the Vinpocetine structure. Investigate different oxidizing agents and reaction conditions (solvent, temperature, catalyst) to optimize yield and minimize by-products.
  • Prioritize Characterization: As shown in the workflow, thoroughly characterizing your synthesized compound with NMR and mass spectrometry is critical to confirm you have successfully produced the desired N-Oxide derivative and not an alternative oxidation product.

References

troubleshooting Vinpocetine N-Oxide chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Documented Chromatographic Methods for Vinpocetine

The table below summarizes key parameters from several validated methods for separating vinpocetine from other substances, including its alkaline degradation product. You can use these as a starting point for your method development.

Analytical Technique Key Chromatographic Conditions Separation Focus Performance Citation

| RP-HPLC | Column: C8, 0.05 M KH₂PO₄ (pH 3) & Methanol (Gradient) Flow Rate: 1.5 mL/min Detection: UV @ 235 nm | Vinpocetine, Vitamin E, & Alkaline Degradation Product | Rt (VINP): 2.89 min; Well-resolved peaks | [1] | | RP-HPLC | Column: Eurospher II C18 (250 × 4.6 mm, 5 µm) Mobile Phase: ACN-0.02 M KH₂PO₄ (80:20, v/v; pH 6) Flow Rate: 0.9 mL/min Detection: 230 nm (VINP) | Vinpocetine, Folic Acid, & Alkaline Degradation Product | Linear Range: 12.5–200 µg/mL (VINP) | [2] | | RP-HPLC | Column: Purospher Star C18 (250 x 4.6 mm, 5 µm) Mobile Phase: ACN: Ammonium Acetate (55:45 v/v; pH 2.8) Detection: UV @ 280 nm | Vinpocetine in API and Formulation | Rt: ~24 min; Linear Range: 5–100 µg/mL | [3] | | TLC-Densitometry | Stationary Phase: TLC silica gel 60 F₂₅₄ Mobile Phase: MeOH-CHCl₃-EtOAc-Glacial HOAc-NH₄OH (6:2:2:0.5:0.1, v/v) Detection: 235 nm | Vinpocetine, Vitamin E, & Alkaline Degradation Product | Rf (VINP): 0.62; Well-resolved spots | [1] |

Troubleshooting Guide: Common Issues and Solutions

Since Vinpocetine N-Oxide is not explicitly mentioned in the literature, resolving its separation will likely involve systematic optimization. The following workflow outlines a logical approach to troubleshooting this issue.

Start Start: Poor separation of This compound Step1 Verify Current Method Performance • Check resolution (Rs) of known compounds • Confirm peak shape for Vinpocetine Start->Step1 Step2 Adjust Mobile Phase pH • Test different pH values (e.g., 2.8, 3.0, 6.0) • Use volatile buffers for MS compatibility Step1->Step2 Step3 Optimize Gradient Elution • Flatten gradient around retention time • Adjust organic modifier concentration Step2->Step3 Step4 Evaluate Alternative Columns • Test different C18 brands • Consider phenyl or pentafluorophenyl (PFP) columns Step3->Step4 Step5 Characterize the Impurity • Use LC-MS to confirm identity of N-Oxide • Synthesize standard for definitive identification Step4->Step5

Based on the general principles of chromatographic separation and the information available, here are specific areas to investigate:

  • Method Scope: The published methods are stability-indicating for vinpocetine's alkaline-induced degradation product [2] [1]. Your challenge with the N-Oxide is a different, more specific separation. The methods above, particularly the low-pH conditions [3] [1], provide a solid starting point.
  • Mobile Phase pH: The polarity and retention of the N-oxide derivative will be highly sensitive to mobile phase pH. Test different pH values (e.g., 2.8, 3.0, and 6.0 as shown in the methods) to find the optimal condition for separation [2] [3] [1].
  • Column Chemistry: If adjusting the mobile phase is insufficient, try different analytical columns. Beyond the standard C8 and C18 columns cited, consider specialized columns like a pentafluorophenyl (PFP) column, which often provides unique selectivity for challenging polar compounds and positional isomers.
  • Gradient Profile: A shallow gradient around the expected retention time of the N-oxide can significantly improve resolution between closely eluting compounds.

Key Experimental Considerations for Professionals

For your audience of drug development professionals, these experimental protocols and details are critical.

  • Sample Preparation: The literature successfully used direct extraction and dissolution of vinpocetine from powdered supplements in methanol or the HPLC mobile phase, followed by filtration [4] [3]. For your analysis, ensure the sample is completely dissolved in a suitable solvent.
  • System Suitability Parameters: Adhere to ICH guidelines [3] [1]. Before any analytical run, ensure your system meets criteria for the vinpocetine peak, including:
    • Theoretical Plates (N): > 2000
    • Tailing Factor (T): < 2.0
    • Repeatability: %RSD of retention time and area for replicate injections should be < 2.0%
  • Detection and Identification: While UV detection is standard [2] [3] [1], confirm the identity of the this compound peak using LC-MS. The electrochemical study also confirms that vinpocetine undergoes oxidation, which supports the need for mass spectrometry for definitive identification [5] [6].

References

enhancing Vinpocetine N-Oxide metabolic stability

Author: Smolecule Technical Support Team. Date: February 2026

Vinpocetine Pharmacokinetic & Metabolic Data

The table below summarizes the key quantitative data relevant to vinpocetine's metabolic stability, synthesized from recent research.

Parameter Value / Finding Context & Notes Source
Oral Bioavailability 6.2–6.7% (fasted state); Increases 60–100% with food In humans; significantly higher in rodents (~52%). Highlights extensive first-pass metabolism. [1]
Elimination Half-life (t₁/₂) 1–2 hours Short half-life indicates rapid clearance from the body. [2] [3] [4]
Time to Peak Blood Levels (Tₘₐₓ) ~1 hour After oral administration. [4] [1]
Primary Metabolite Apovincaminic acid (cis-apovincaminic acid) Formed via rapid and extensive metabolism; main metabolite found in plasma. [2] [1]
Volume of Distribution 3.2 ± 0.9 L/kg (IV) Suggests high distribution into tissues. [4] [1]
Protein Binding 86.6% to complete binding Reported range for binding to blood proteins. [1]
Primary Metabolic Enzyme Cytochrome P450 (CYP) Specifically, evidence points to CYP2C19 and CYP2D6 involvement. [5]

Metabolic Pathways and Stability Challenges

Vinpocetine's metabolic pathway involves rapid and extensive biotransformation, which is the core of its stability challenge. The following diagram illustrates its primary metabolic fate and the associated stability challenges.

vinpocetine_metabolism Vinpocetine Vinpocetine FirstPassMetabolism Extensive First-Pass Metabolism Vinpocetine->FirstPassMetabolism PrimaryMetabolite Apovincaminic Acid FirstPassMetabolism->PrimaryMetabolite LowBioavailability Low Oral Bioavailability (6.2-6.7%) FirstPassMetabolism->LowBioavailability RapidClearance Rapid Systemic Clearance FirstPassMetabolism->RapidClearance KeyEnzyme Primary Metabolic Enzyme: CYP450 KeyEnzyme->FirstPassMetabolism

The stability challenge is primarily driven by its short half-life and low oral bioavailability due to extensive pre-systemic metabolism [1]. The diagram below outlines a potential experimental workflow for investigating and improving its metabolic stability.

experimental_workflow A In Vitro Liver Microsome Assays B Metabolite Identification (LC-MS, NMR) A->B D Structure Modification (e.g., on N-Oxide) B->D C CYP Enzyme Inhibition/Profiling C->D E Formulation Strategies D->E F In Vivo PK Validation E->F

Suggested Strategies for Enhancing Metabolic Stability

Based on the identified challenges, here are two primary strategic approaches for your research:

  • Structural Modification: Focus on the core vincamine alkaloid structure or specific sites like the N-Oxide to hinder oxidative metabolism by CYP enzymes. The goal is to create analogs that are poorer substrates for these enzymes while retaining pharmacological activity [6] [4].
  • Advanced Formulation Approaches: Employ drug delivery technologies to bypass or reduce first-pass metabolism. This could include:
    • Liposomal Delivery: One study noted that certain delivery systems, like liposomes, can increase vinpocetine's absorption [1].
    • Prodrug Strategies: Design prodrugs that are absorbed via different pathways or are activated after absorption.

References

addressing Vinpocetine N-Oxide sample preparation issues

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Analytical Methods for Vinpocetine

The table below summarizes several validated HPLC methods for quantifying vinpocetine, which can serve as a starting point for developing an analysis protocol for its derivatives.

Method Focus Key Chromatographic Conditions Performance Characteristics Application / Note Source

| Stability-Indicating Assay | Column: C18 Mobile Phase: Acetonitrile-phosphate buffer (pH 6.0; 65:35) Flow Rate: 1.7 mL/min | Validated per ICH guidelines; suitable for quantifying vinpocetine and its potential impurities in the same run. | Quality control of tablet formulations; uses multiresponse optimization. | [1] | | RP-HPLC for Dosage Form | Column: Kromasil C18 (250 mm x 4.6 mm, 5µm) Mobile Phase: Acetonitrile:Buffer (90:10 % v/v) Detection: UV @ 228 nm Flow Rate: 1.0 mL/min | Linearity: 5-75 µg/mL (r² = 0.999) Retention Time: ~6.4 min Recovery: 98-102% | Analysis of bulk and pharmaceutical dosage forms; described as simple and cost-effective. | [2] | | Simultaneous Estimation (with Piracetam) | Column: C18 (250 mm x 4.6 mm, 5µm) Mobile Phase: 0.05M Phosphate Buffer (pH 6.0):Methanol (50:50) Detection: UV @ 225 nm Flow Rate: 1.0 mL/min | Linearity: 2-12 µg/mL for vinpocetine Retention Time: ~7.41 min for vinpocetine Recovery: ~102% | Demonstrates method applicability in a combined bilayered tablet formulation. | [3] |

Experimental Protocol: Stability-Indicating HPLC Method

Here is a detailed methodology based on the stability-indicating assay, which is most relevant for investigating degradation products [1].

1. Instrumentation and Conditions

  • Apparatus: HPLC system with UV or DAD detector.
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile and 50 mM Phosphate Buffer, pH 6.0 (65:35, v/v).
  • Flow Rate: 1.7 mL/min.
  • Detection Wavelength: 225 nm or 228 nm.
  • Injection Volume: 10-20 µL.
  • Column Temperature: Ambient.

2. Sample and Standard Preparation

  • Standard Solution: Accurately weigh about 10 mg of vinpocetine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or mobile phase) to obtain a 1 mg/mL stock solution. Further dilute as needed to prepare working standards.
  • Test Solution: For a tablet formulation, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of vinpocetine, to a 10 mL volumetric flask. Add about 7-8 mL of solvent, sonicate for 10-15 minutes to ensure complete dissolution, cool, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.

3. Forced Degradation Studies (Stress Testing) To validate the method as stability-indicating and to study degradation products like N-Oxide, stress the sample under the following conditions:

  • Acid Hydrolysis: Treat the drug solution with 0.1M or 1M Hydrochloric Acid (HCl) at room temperature or elevated temperature (e.g., 60°C) for several hours.
  • Alkali Hydrolysis: Treat the drug solution with 0.1M or 1M Sodium Hydroxide (NaOH) at room temperature or elevated temperature for several hours.
  • Oxidative Degradation: Treat the drug solution with 3% or 30% Hydrogen Peroxide (H₂O₂) at room temperature.
  • Thermal Degradation: Expose the solid drug product to dry heat (e.g., 60°C) in an oven.
  • Photolytic Degradation: Expose the solid drug and/or solution to UV or visible light as per ICH guidelines.

After each stress treatment, analyze the samples using the developed HPLC method to demonstrate selectivity – that the method can adequately separate and quantify vinpocetine from its degradation products.

Troubleshooting Common HPLC Issues

The following workflow outlines a systematic approach to diagnosing and resolving common problems encountered during HPLC method development and analysis.

cluster_peak Troubleshoot Peak Shape cluster_response Troubleshoot Low Response cluster_retention Troubleshoot Retention Time cluster_pressure Troubleshoot Pressure Start Start: HPLC Issue Identified PeakShape Poor Peak Shape (Tailing or Fronting) Start->PeakShape LowResponse Low Detector Response Start->LowResponse RetentionShift Retention Time Shift Start->RetentionShift PressureIssue High/Unstable Pressure Start->PressureIssue P1 Check column performance with standard test mix PeakShape->P1 R1 Confirm detection wavelength (Verify ~225-228 nm for Vinpocetine) LowResponse->R1 RT1 Verify mobile phase composition and pH (Critical for reproducibility) RetentionShift->RT1 Pr1 In-line filter clogged? PressureIssue->Pr1 P2 Consider column aging or contamination P1->P2 P3 Adjust mobile phase pH or organic solvent ratio P2->P3 R2 Check sample preparation: sonication time, filtration, dilution R1->R2 R3 Ensure sample stability in the chosen solvent R2->R3 RT2 Ensure column temperature is stable RT1->RT2 RT3 Equilibrate system sufficiently with mobile phase RT2->RT3 Pr2 Guard/analytical column clogged? Pr1->Pr2 Pr3 Mobile phase filtered degassed properly? Pr2->Pr3

Key Considerations for Vinpocetine N-Oxide

  • Stability Challenges: Vinpocetine is prone to degradation under acidic and alkaline conditions [1]. This inherent instability should be a central focus when handling samples and developing methods for vinpocetine and its derivatives.
  • Solubility and Sample Prep: Vinpocetine has poor aqueous solubility [4] [5]. This can be a critical factor in sample preparation. The use of co-solvents (like methanol or acetonitrile) or additives (like tartaric acid in injectable formulations) may be necessary to achieve complete dissolution [5].
  • Analytical Technique Cross-Reference: Besides HPLC, a novel electrochemical sensor for vinpocetine has been reported, showing a low detection limit of 0.07 mg/L [6]. While this method may not be directly applicable to the N-Oxide, it highlights that alternative analytical techniques can be explored.

References

overcoming Vinpocetine N-Oxide matrix effects in bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Matrix effects (ME) are a major concern in quantitative LC-MS and can severely impact the accuracy, sensitivity, and reproducibility of your bioanalytical method. They occur when compounds co-eluting with your analyte interfere with its ionization in the mass spectrometer, causing either ion suppression or, less commonly, ion enhancement [1] [2] [3].

For a bioanalysis of Vinpocetine N-Oxide, key concepts include:

  • Ionization Interface: Electrospray Ionization (ESI) is generally more susceptible to MEs than Atmospheric Pressure Chemical Ionization (APCI), as the ionization process in ESI occurs in the liquid phase [1] [3].
  • Common Sources: Phospholipids from biological samples are a major source of MEs in positive ionization mode [1]. Other sources include salts, metabolites, and residual formulation components [2].
  • Quantitative Assessment: The Matrix Factor (MF) is used to quantify MEs. It is calculated by comparing the analyte response in a post-extraction spiked matrix to the response in a neat solution [1]. An MF of 1 indicates no effect, <1 indicates suppression, and >1 indicates enhancement.

Methods for Detecting Matrix Effects

Before you can overcome matrix effects, you must first detect and evaluate them. The following table summarizes the primary techniques.

Method Description Key Advantages Key Limitations
Post-Column Infusion [2] [3] Continuous analyte infusion during LC-MS analysis of a blank matrix extract. Qualitative; identifies chromatographic regions of ion suppression/enhancement in real-time. Does not provide quantitative data; requires additional hardware setup [2].
Post-Extraction Spiking [1] [3] Compares analyte response in neat solution to response in blank matrix spiked post-extraction. Provides a quantitative Matrix Factor (MF); standard method for validation [1]. Requires a true blank matrix (challenging for endogenous compounds) [2].
Slope Ratio Analysis [3] Extension of post-extraction spiking; compares calibration curve slopes in neat solution vs. matrix. Semi-quantitative; assesses ME over a concentration range instead of a single level [3]. More complex than single-level spiking; still requires a blank matrix.

Here are detailed experimental protocols for the two most common methods:

1. Protocol: Qualitative Assessment via Post-Column Infusion This method helps you visualize where in the chromatogram matrix effects occur [2] [3].

  • Preparation: Prepare a solution of this compound at a concentration that provides a stable and strong signal. Extract a blank biological matrix (e.g., plasma) using your standard sample preparation procedure.
  • Infusion Setup: Use a T-piece to connect the LC eluent line to a syringe pump that provides a constant infusion of the analyte solution into the MS ion source.
  • LC-MS Analysis: Inject the prepared blank matrix extract onto the LC column and start the chromatographic run while the analyte is being infused post-column.
  • Data Analysis: Monitor the analyte signal. A dip in the signal indicates ion suppression from co-eluting matrix components, while a peak indicates ion enhancement.

2. Protocol: Quantitative Assessment via Post-Extraction Spiking This method quantifies the matrix effect for your specific analyte and method [1].

  • Sample Set Preparation:
    • A (Neat Solution): Analyze this compound in a pure mobile phase.
    • B (Spiked Post-Extraction): Take a blank matrix extract and spike it with this compound after the extraction and cleanup step.
    • C (Spiked Pre-Extraction): Spike the blank matrix with this compound before the extraction and cleanup process.
  • LC-MS Analysis: Analyze all three sample sets (A, B, and C) using your validated LC-MS method.
  • Calculation:
    • Matrix Factor (MF) = Peak Area (B) / Peak Area (A). An MF significantly different from 1 indicates a matrix effect.
    • Process Efficiency (PE) = Peak Area (C) / Peak Area (A). This assesses the combined effect of extraction recovery and matrix effects [1].

The following workflow outlines the strategic decision-making process for addressing matrix effects in your analysis:

Start Start: Suspected Matrix Effect Detect Detect & Evaluate Matrix Effects Start->Detect Method1 Post-Column Infusion (Qualitative Region ID) Detect->Method1 Method2 Post-Extraction Spiking (Quantitative Matrix Factor) Detect->Method2 Decision1 Is High Sensitivity Crucial? Method1->Decision1 Method2->Decision1 StrategyMin Strategy: Minimize Effects Decision1->StrategyMin Yes StrategyComp Strategy: Compensate for Effects Decision1->StrategyComp No Min1 Optimize Sample Clean-up (Solid-Phase Extraction) StrategyMin->Min1 Min2 Improve Chromatography (Increase separation, modify phase) StrategyMin->Min2 Min3 Adjust MS Parameters (Clean source, divert valve) StrategyMin->Min3 Comp1 Use Stable Isotope-Labeled Internal Standard (SIL-IS) StrategyComp->Comp1 Comp2 Standard Addition Method StrategyComp->Comp2 Comp3 Use Structural Analogue as Internal Standard StrategyComp->Comp3 End Re-validate Method Min1->End Min2->End Min3->End Comp1->End Comp2->End Comp3->End

Strategies to Overcome Matrix Effects

Based on the strategy selected from the workflow above, you can employ the following techniques.

To Minimize Matrix Effects (When Sensitivity is Crucial)

The goal here is to physically remove interfering compounds or separate them from your analyte.

  • Optimize Sample Clean-up: Beyond protein precipitation, use more selective techniques like Solid-Phase Extraction (SPE) to remove phospholipids and other interferences [2] [3].
  • Improve Chromatographic Separation:
    • Increase Retention: Use a longer column or a gradient elution to shift the retention time of your analyte away from the region where most matrix components elute (typically early in the run) [2].
    • Change Stationary Phase: Switching to a different column chemistry can alter selectivity and improve separation of the analyte from interferents [2].
  • Adjust MS Parameters and Hardware:
    • Source Maintenance: Ensure the ion source is clean to prevent contamination that can exacerbate MEs.
    • Use a Divert Valve: Install a valve to divert the early eluting solvent front (rich in matrix) to waste, preventing it from entering the MS source [3].
To Compensate for Matrix Effects (General Approach)

When minimization is insufficient, use calibration techniques to account for the effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., deuterated this compound) has nearly identical chemical and chromatographic properties to the analyte and will experience the same matrix effects, perfectly compensating for them [2] [3].
  • Standard Addition Method: This involves spiking additional known amounts of the analyte into several aliquots of the sample. It does not require a blank matrix and is excellent for compensating for MEs, though it is more labor-intensive and not high-throughput [2].
  • Structural Analogue Internal Standard: If a SIL-IS is unavailable, a structurally similar compound that co-elutes with the analyte can be used, though it is less ideal [2].

Frequently Asked Questions (FAQs)

Q1: Why am I seeing such strong matrix effects for this compound? Matrix effects are highly compound-specific. As a metabolite, this compound is likely more polar than Vinpocetine, potentially causing it to elute earlier in the chromatographic run where many matrix interferences (like salts and phospholipids) also elute. Its specific chemical structure may also make it more susceptible to ionization competition in the ESI source [1] [3].

Q2: What is the best internal standard for this analysis? The best internal standard is a stable isotope-labeled form of this compound itself (e.g., ^13^C- or ^2^H-labeled). It is chemically identical and will co-elute perfectly with the analyte, ensuring it experiences the exact same matrix effects and extraction efficiency, providing the most accurate correction [2].

Q3: I don't have a blank matrix. How can I evaluate matrix effects? For endogenous compounds or when a blank matrix is unavailable, you can use:

  • Surrogate Matrices: Use an alternative fluid (e.g., buffer or stripped matrix) that is as similar as possible to the sample matrix, but you must demonstrate similar MS response [3].
  • Background Subtraction: Advanced software techniques can sometimes subtract the background signal [3].
  • Standard Addition Method: This method is inherently designed to work without a blank matrix and is well-suited for such scenarios [2].

References

Vinpocetine N-Oxide purification method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Analytical Methods for Vinpocetine

The following table summarizes key parameters from recent and validated methods for vinpocetine analysis that could be relevant for your method development work.

Method Key Parameters Linear Range Limit of Detection (LOD) Application/Note
Electrooxidation (DPV) [1] [2] Glassy Carbon Electrode (GCE), pH-dependent, irreversible oxidation at +1.0 V 0.20 to 12.8 mg L⁻¹ 0.07 mg L⁻¹ First report on electrooxidation; "modification-free" and selective in pharmaceuticals.
Stability-Indicating HPLC [3] C18 column; Mobile phase: Acetonitrile-Posphate buffer (pH 6.0), 65:35 (v/v); Flow rate: 1.7 mL/min Information missing Information missing Multiresponse optimization; suitable for vinpocetine and its potential impurities.
RP-HPLC [4] Zorbax C18 column; Mobile phase: Ammonium acetate buffer-Acetonitrile, 40:60 (v/v); Flow rate: 1.0 mL/min; Detection: 280 nm 160–240 μg mL⁻¹ 0.0968 μg mL⁻¹ Validated per ICH guidelines; for pure and pharmaceutical dosage forms.

The experimental workflow for developing an analytical method typically involves a logical sequence of steps, which can be visualized as follows:

G cluster_1 Optimization Phase cluster_2 Validation Phase Start Define Method Objective A Select Analytical Technique Start->A B Optimize Key Parameters A->B C Method Validation B->C B1 Mobile Phase/Electrolyte B->B1 D Apply to Sample C->D C1 Linearity & Range C->C1 End Report Results D->End B2 pH & Buffer B1->B2 B3 Flow Rate/Scan Rate B2->B3 B4 Column/Electrode Type B3->B4 C2 Accuracy & Precision C1->C2 C3 LOD & LOQ C2->C3 C4 Selectivity C3->C4

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical techniques cited.

Electrooxidation Method Using a Glassy Carbon Electrode (GCE) [1] [2]

This represents a novel, "modification-free" sensing approach.

  • Principle: Based on the irreversible oxidation of vinpocetine on a GCE surface.
  • Equipment & Reagents:
    • Potentiostat with standard three-electrode system: GCE as working electrode, Ag/AgCl reference electrode, and platinum wire as counter electrode.
    • Vinpocetine standard.
    • Supporting electrolytes: Britton-Robinson buffer for pH studies (pH 2-9).
    • Standard solutions of common pharmaceutical excipients for interference studies.
  • Procedure:
    • Electrode Preparation: Polish the GCE surface with alumina slurry (0.05 μm) and rinse thoroughly with deionized water.
    • Cyclic Voltammetry (CV): In a solution containing the supporting electrolyte and vinpocetine, perform CV scans from 0.0 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s to identify the oxidation peak (~+1.0 V).
    • pH Optimization: Study the effect of pH on the oxidation peak current and potential to determine the optimal condition and confirm proton involvement.
    • Differential Pulse Voltammetry (DPV): Under optimized conditions, use DPV for quantitative analysis. Record DPV signals for a series of standard vinpocetine solutions.
    • Calibration Curve: Plot the DPV peak current against vinpocetine concentration to establish a linear calibration curve.
  • Analysis: The concentration of unknown samples can be determined from the calibration curve. The method's selectivity is confirmed by the lack of response from common excipients.
Validated Reversed-Phase HPLC (RP-HPLC) Method [4]

This is a robust method developed for pharmaceutical dosage forms.

  • Principle: Separation based on hydrophobicity using a C18 column and UV detection.
  • Equipment & Reagents:
    • HPLC system with Photo Diode Array (PDA) detector.
    • Zorbax C18 column (150 mm × 4.6 mm, 5 μm).
    • Acetonitrile (HPLC grade).
    • Ammonium acetate.
    • Vinpocetine standard and sample.
  • Chromatographic Conditions:
    • Mobile Phase: Buffer (1.54% w/v ammonium acetate solution) and Acetonitrile in a ratio of 40:60 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 280 nm.
    • Injection Volume: 20 μL.
  • Procedure:
    • Preparation of Standard Solution: Accurately weigh vinpocetine standard and dissolve in the mobile phase to obtain a stock solution.
    • Preparation of Sample Solution: For tablets, powder and weigh an equivalent amount, then extract into the mobile phase.
    • System Suitability: Inject the standard solution to ensure the system meets pre-defined criteria (theoretical plate count, tailing factor).
    • Calibration Curve: Inject a series of standard solutions within the concentration range of 160–240 μg/mL.
    • Sample Analysis: Inject the prepared sample solution and quantify the vinpocetine content by comparing the peak area to the calibration curve.

FAQs and Troubleshooting Guide

Q1: What are the critical factors for optimizing the selectivity of a vinpocetine analysis method?

  • For HPLC: The pH of the buffer in the mobile phase is crucial, as it can affect the ionization state of vinpocetine and potential impurities, thereby impacting separation [3]. The organic modifier ratio is also key.
  • For Electrochemical Methods: The pH of the supporting electrolyte is critical, as the oxidation mechanism is pH-dependent [1]. The applied potential window must be optimized to avoid overlapping signals from other compounds.

Q2: How can I improve the sensitivity of my vinpocetine assay?

  • HPLC: Consider using a smaller particle size column for better efficiency, or optimize the detection wavelength for a higher response. Pre-concentration of samples can also help.
  • Electrochemical: Using Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) instead of Cyclic Voltammetry significantly enhances sensitivity, as demonstrated in the recent study [1].

Q3: My analysis shows interference. How can I confirm the method is specific for vinpocetine?

  • Forced Degradation Studies: Subject your vinpocetine sample to stress conditions (acid, base, oxidation, heat, light) and then analyze it. A stability-indicating method should be able to separate vinpocetine from its degradation products without interference [3].
  • Peak Purity Analysis: Use a Diode Array Detector (DAD) in HPLC to confirm that the vinpocetine peak is spectrally pure and not co-eluting with another compound.

Q4: The recovery of vinpocetine in my sample is low. What could be the cause?

  • Incomplete Extraction: For solid formulations like tablets, ensure the extraction solvent and process (sonication time, etc.) are sufficient to fully dissolve and release the active ingredient.
  • Adsorption Losses: Vinpocetine may adsorb to certain surfaces. Studies have investigated its binding to materials like silicon and silicon dioxide [5]. Using appropriate glassware or polypropylene vials can mitigate this.
  • Degradation: Check if the compound is degrading during sample preparation or analysis. Work under controlled conditions (e.g., low light, cool temperatures) if necessary.

Key Considerations for Your Research

Since your query specifically mentions "Vinpocetine N-Oxide," please note the following critical points:

  • No Direct Information: The searched literature does not contain specific purification or analytical data for This compound. The protocols above are for vinpocetine.
  • Different Properties: An N-Oxide derivative will have significantly different chemical properties (polarity, redox behavior) compared to the parent vinpocetine compound. The HPLC retention times, optimal mobile phases, and oxidation potentials will not be directly transferable.
  • Recommended Path Forward:
    • Use the methods described here as a starting point for your analytical development.
    • You will need to systematically re-optimize all parameters (e.g., mobile phase composition, gradient elution profile, or electrochemical parameters) to separate and quantify this compound from vinpocetine and other potential impurities.

References

Vinpocetine N-Oxide potency comparison with other vinca alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Vinca Alkaloids and Vinpocetine

The following table summarizes the key characteristics, mechanisms of action, and primary uses of the more common Vinca alkaloids and Vinpocetine, based on the search results.

Alkaloid Name Natural Source Primary Mechanism of Action Main Clinical & Research Applications Key Characteristics

| Vinpocetine [1] [2] [3] | Semi-synthetic derivative of vincamine (from Vinca minor) [1] [2] | - PDE1 inhibition [4] [2]

  • Voltage-dependent Na+ channel blockade [4] [2]
  • IKK inhibition (anti-inflammatory) [2] | - Cerebrovascular disorders (stroke, dementia) [1] [2]
  • Cognitive enhancement [1] [4]
  • Neuroprotection [1] [2] | - Considered a nootropic ("smart drug") [4]
  • Excellent safety profile [2] | | Vinblastine [5] [6] [7] | Catharanthus roseus (Madagascar periwinkle) [5] [6] | Binds to tubulin, inhibits microtubule formation, arrests cell cycle at metaphase [5] [6] | - Hodgkin's disease [6]
  • Lymphosarcoma [6]
  • Breast cancer [6] | - Major dose-limiting toxicity is myelosuppression (bone marrow suppression) [5] | | Vincristine [5] [6] [7] | Catharanthus roseus [5] [6] | Same as Vinblastine: binds tubulin and disrupts microtubule function [5] [6] | - Leukemias & Lymphomas [5] [6]
  • Neuroblastoma [6] | - Major dose-limiting toxicity is neurotoxicity (peripheral neuropathy) [5] | | Vinorelbine [5] [6] | Semi-synthetic derivative [5] [6] | Same as Vinblastine: binds tubulin and disrupts microtubule function [5] [6] | - Non-small cell lung cancer [5] [6] | - Lower risk of neuropathy compared to Vincristine [5] |

Experimental Insights into Vinpocetine's Mechanisms

While data on the N-oxide form is lacking, the mechanisms of its parent compound, Vinpocetine, have been studied in detail. The following diagram outlines its primary molecular targets and downstream effects.

G cluster_targets Primary Molecular Targets cluster_effects Key Functional Effects Vinpocetine Vinpocetine PDE1 PDE1 Inhibition Vinpocetine->PDE1 Na_Channel Na+ Channel Blockade Vinpocetine->Na_Channel IKK IKK Inhibition (Anti-inflammatory) Vinpocetine->IKK Neuroprotection Neuroprotective Effects PDE1->Neuroprotection  ↑cGMP/↑cAMP Na_Channel->Neuroprotection  Prevents excitotoxicity AntiInflammation Anti-inflammatory Effects IKK->AntiInflammation  ↓NF-κB signaling Vasodilation Cerebral Vasodilation & Increased Blood Flow Neuroprotection->Vasodilation

Vinpocetine's multi-target mechanism contributes to its neuroprotective and cerebrovascular effects [4] [2].

How to Proceed with Research on Vinpocetine N-Oxide

The absence of data on this compound suggests it may be a novel or poorly studied derivative. For a comprehensive investigation, you could consider the following approaches:

  • Search Specialized Databases: Probe deeper into dedicated scientific databases such as SciFinder, Reaxys, or PubChem. These resources often contain information on chemical structures and synthetic pathways that may not be readily available in general literature searches.
  • Analyze the "N-Oxide" Functional Group: The "N-Oxide" moiety is a known metabolic derivative for many alkaloids. In general pharmacology, this modification can significantly alter a molecule's properties, such as its solubility, metabolic stability, and ability to cross the blood-brain barrier. The biological activity of an N-oxide can be lower, higher, or different from its parent compound.
  • Explore Patent Literature: New chemical entities and their uses are often first disclosed in patent applications. Searching global patent databases (like the USPTO, WIPO, or EPO) might reveal proprietary research on this specific compound.

References

Vinpocetine N-Oxide PDE1 inhibition efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Vinpocetine PDE1 Inhibition Profile

The table below summarizes the quantitative data available for Vinpocetine's inhibition of Phosphodiesterase 1 (PDE1) isozymes.

PDE1 Isozyme Substrate Preference Inhibition by Vinpocetine (IC₅₀) Key Tissue/Cell Expression
PDE1A [1] [2] cGMP [1] [2] 7.94 µM [3] Brain, Contractile Vascular Smooth Muscle Cells (SMCs) [1]
PDE1B [1] [2] cGMP [1] [2] ~8-20 µM [1] [2] Brain, Macrophages [1]
PDE1C [1] [2] cAMP & cGMP [1] [2] ~40-50 µM [1] [2] Brain, Proliferating SMCs, Heart [1]

Vinpocetine is a selective inhibitor of the Ca²⁺/calmodulin-stimulated PDE1 family [1] [2]. It shows distinct affinities for different isoforms, being most potent against PDE1A and PDE1B and about 3- to 5-fold less potent against PDE1C [1] [2]. This inhibition leads to increased intracellular levels of cyclic nucleotides (cAMP and cGMP), which is considered a primary mechanism behind its vasodilatory and neuroprotective effects [4].

Experimental Evidence & Methodologies

The following are key experimental models and protocols used to validate Vinpocetine's efficacy, which could serve as a reference for future studies on Vinpocetine N-Oxide.

  • In Vitro PDE Enzyme Inhibition Assay: The foundational data on Vinpocetine's IC₅₀ values were obtained from in vitro studies where the activity of recombinant or purified PDE1 isozymes was measured in the presence of the inhibitor. The concentration of vinpocetine that reduced enzyme activity by 50% (IC₅₀) was calculated [1] [2] [3].
  • In Vivo Model: Acute Pulmonary Hypertension
    • Objective: To investigate if PDE1 inhibition augments the pulmonary vasodilator response to inhaled nitric oxide (NO) [5].
    • Protocol: Acute pulmonary hypertension was induced in awake lambs via intravenous infusion of a thromboxane A2 analog. Hemodynamic parameters were measured during administration of inhaled NO, both before and after an intravenous infusion of vinpocetine (1 mg.kg⁻¹.h⁻¹) [5].
    • Outcome: Vinpocetine enhanced the pulmonary vasodilation and increased the release of cGMP induced by inhaled NO, without causing systemic vasodilation. This demonstrates a target-specific potentiation of the NO-cGMP signaling pathway via PDE1 inhibition [5].
  • In Vivo Model: Cognitive Dysfunction (Alzheimer's Type)
    • Objective: To assess the neuroprotective and cognitive-enhancing effects of Vinpocetine in a sporadic dementia model [6].
    • Protocol: Rats were given intracerebroventricular (ICV) injections of streptozotocin to induce cognitive deficits and oxidative stress. Animals were then treated with vinpocetine (5, 10, and 20 mg/kg, i.p.) for 21 days [6].
    • Outcome: Treatment significantly improved learning and memory in Morris water maze and passive avoidance tests. It also reduced oxidative stress markers and restored reduced glutathione levels, indicating the functional consequence of enhanced cyclic nucleotide signaling in the brain [6].

Mechanism of Action Overview

The following diagram illustrates the primary molecular mechanisms of Vinpocetine identified in the research, based on the PDE1 inhibition data and related pathways from the search results.

G cluster_effects Cellular & Functional Effects Vinpocetine Vinpocetine PDE1 Inhibits PDE1 Vinpocetine->PDE1 Na_Channel Blocks Voltage-Gated Na+ Channels Vinpocetine->Na_Channel IKK Inhibits IKK (Anti-inflammatory) Vinpocetine->IKK cAMP_cGMP ↑ cAMP & cGMP levels PDE1->cAMP_cGMP Neuroprotection Neuroprotection ↓ Oxidative Stress ↓ Excitotoxicity Na_Channel->Neuroprotection AntiInflammation Anti-inflammatory Effects ↓ NF-κB Signaling IKK->AntiInflammation CREB Activation of CREB (Gene Expression) cAMP_cGMP->CREB Vasodilation Vasodilation ↑ Cerebral Blood Flow cAMP_cGMP->Vasodilation

Information on this compound

A significant gap exists in the publicly available scientific literature regarding This compound. None of the identified search results provided quantitative data on its potency, efficacy, or metabolic activity concerning PDE1 inhibition.

  • Status: The metabolite This compound was not mentioned in any of the research articles, reviews, or databases retrieved during this search.
  • Suggested Avenues for Research: To find information on this specific metabolite, you may need to:
    • Search specialized patent databases (e.g., USPTO, Espacenet), as this compound may be disclosed in patent applications.
    • Consult chemical and pharmaceutical compound registries.
    • Look for pharmacokinetic and metabolism studies on Vinpocetine that might list its N-Oxide as a minor metabolite, though these may not include efficacy data.

References

Vinpocetine N-Oxide anti-inflammatory activity compared to parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Vinpocetine's Anti-inflammatory Mechanisms at a Glance

The table below summarizes the key molecular targets and effects through which vinpocetine exerts its anti-inflammatory activity.

Molecular Target/Pathway Observed Effect of Vinpocetine Experimental Evidence
NF-κB Pathway Inhibits IKK; reduces IκBα phosphorylation & degradation; blocks NF-κB nuclear translocation [1] [2]. In vivo (mouse carrageenan model): reduced TNF-α, IL-1β in paw/spinal cord [2].
PDE1 Inhibition Increases intracellular cAMP/cGMP [3] [4]. In vitro & in vivo: linked to vasodilation, reduced platelet aggregation, memory improvement [3] [4].
Cytokine Production Suppresses key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [5] [2]. In vivo (rat bleomycin model): dose-dependent reduction in TNF-α, IL-6, TGF-β1 in BALF [5].
Oxidative Stress Scavenges ROS; inhibits lipid peroxidation; boosts antioxidant defenses (GSH, SOD, CAT) [5] [2]. In vivo (mouse carrageenan model): inhibited superoxide anion, restored GSH, increased antioxidant capacity [2].

The following diagram synthesizes these mechanisms into a cohesive signaling pathway, illustrating vinpocetine's multi-target action against inflammation.

G ProInflammatoryStimulus Pro-inflammatory Stimulus (e.g., Ox-LDL, Carrageenan) IKK IKK Complex (IKKα/β/γ) ProInflammatoryStimulus->IKK IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in cytoplasm IkB->NFkB Degrades NFkB_Nucleus NF-κB (in nucleus) NFkB->NFkB_Nucleus Translocates GeneTranscription Pro-inflammatory Gene Transcription NFkB_Nucleus->GeneTranscription TNF TNF-α, IL-1β, IL-6 GeneTranscription->TNF Inflammation Inflammation & Pain TNF->Inflammation PDE1 PDE1 Enzyme cGMP cGMP / cAMP PDE1->cGMP Hydrolyzes Vasodilation Vasodilation Improved Blood Flow cGMP->Vasodilation Vinpocetine Vinpocetine Vinpocetine->IKK Inhibits Vinpocetine->PDE1 Inhibits

Summary of Key Experimental Data and Protocols

The efficacy of vinpocetine's anti-inflammatory action is supported by data from various standardized experimental models. Key findings and the corresponding experimental protocols are summarized below.

Disease Model Treatment Protocol Key Quantitative Results

| Carrageenan-Induced Inflammatory Pain [2] | - Model: Carrageenan (100 μg/paw) injection in mice.

  • Vinpocetine: 1-30 mg/kg, p.o., 1 hr pre-carrageenan.
  • Assays: Hyperalgesia (von Frey, hot plate), MPO activity, cytokines (ELISA), NF-κB (Western blot). | - Pain: Inhibited mechanical/thermal hyperalgesia.
  • MPO: Reduced neutrophil recruitment.
  • Cytokines: ↓ TNF-α, IL-1β in paw & spinal cord.
  • NF-κB: Inhibited activation in paw & spinal cord. | | Bleomycin-Induced Pulmonary Fibrosis [5] | - Model: Single intratracheal bleomycin (5 mg/kg) in rats.
  • Vinpocetine: 5, 10, 20 mg/kg/day, p.o., for 21 days.
  • Assays: BALF cell count/cytokines, lung tissue hydroxyproline, MDA, GSH, SOD, CAT. | - Cytokines: Dose-dependent ↓ TNF-α, IL-6, TGF-β1.
  • Oxidative Stress: ↓ MDA, ↑ GSH, SOD, CAT.
  • Fibrosis: ↓ hydroxyproline content (collagen). | | Atherosclerosis [1] | - Model: High-fat diet or injury-induced AS in mice; in vitro studies on macrophages/SMCs.
  • Assays: NF-κB pathway analysis, cytokine levels, lesion size. | - NF-κB Pathway: Inhibited IKK, stabilized IκB.
  • Plaque Stability: Reduced progression, increased stability. |

About Vinpocetine N-Oxide

Based on the search results, there is currently no specific data available on the anti-inflammatory activity, experimental protocols, or direct comparison with vinpocetine for its N-Oxide derivative. This suggests it may be a novel analog still in early-stage research.

  • Comparison Basis: this compound is a derivative of the parent compound. Its activity would likely be compared against the established mechanisms of vinpocetine, particularly its potent NF-κB inhibition [1] [2] and PDE1 inhibitory activity [3].
  • Research Implications: Introducing an N-oxide functional group can significantly alter a molecule's properties. Research would typically focus on whether this modification enhances solubility, bioavailability, or potency, or reduces first-pass metabolism compared to vinpocetine, which is known for its low oral bioavailability [3] [4].

How to Proceed with Your Comparison

For a comprehensive and objective comparison guide, I suggest the following steps:

  • Consult Specialized Databases: Search for patents or early research on "this compound" or its chemical identifiers on platforms like Google Patents, SciFinder, or Reaxys.
  • Focus on Known Mechanisms: Use the detailed data on vinpocetine's mechanisms and experimental protocols provided above as the foundational benchmark for any future comparison.
  • Consider Broader Context: When data for the N-oxide becomes available, compare key parameters such as IC50 values for PDE1 inhibition or IKK binding affinity, potency in standard animal models of inflammation (e.g., carrageenan-induced paw edema), and pharmacokinetic profiles (e.g., oral bioavailability, half-life).

References

Vinpocetine N-Oxide neuroprotective effects validation in models

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Effects of Vinpocetine: Experimental Data

Extensive research demonstrates that vinpocetine provides neuroprotection through multiple mechanisms. The table below summarizes key experimental findings from model systems.

Mechanism of Action Experimental Model Key Findings Citations
Synaptic Plasticity & Memory Rat model of Alzheimer's disease (ICV Aβ injection) Significant prevention of Aβ-induced impairment of hippocampal long-term potentiation (LTP); restored EPSP slope and population spike amplitude. [1]
Neuronal Survival Rat model of NMDA-induced excitotoxicity in entorhinal cortex Attenuated behavioral deficits (novel object recognition, spatial learning); significantly decreased brain lesion size and microglial activation. [2]
Anti-inflammatory Action In vitro studies (various cell types) and animal models of atherosclerosis Inhibition of IKK/NF-κB pathway; reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β) and adhesion molecules. [3] [4] [5]
Antioxidant Effects In vitro models of oxidative stress Scavenging of hydroxyl radicals; inhibition of lipid peroxidation in brain tissue synaptosomes. [1] [6]
Cerebral Blood Flow & Metabolism Human patients with chronic cerebrovascular disorders & animal models Increased cerebral blood flow and glucose metabolism; enhanced oxygen utilization in the brain. [7] [8] [6]
Ion Channel Modulation Patch-clamp studies in rat cortical neurons Blockade of voltage-dependent Na+ channels (IC50 ~10-50 μM); regulation of intracellular Ca2+ to prevent excitotoxicity. [4] [5] [6]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments cited above.

  • LTP Induction in a Rat AD Model [1]

    • Animal Model: Adult male Wistar rats received an intracerebroventricular (ICV) injection of pre-aggregated Aβ(1–42) to induce an Alzheimer's-like condition.
    • Drug Administration: Vinpocetine (4 mg/kg) was administered via gavage for 30 days, either before (pretreatment), after (treatment), or both before and after Aβ injection.
    • Electrophysiology: Under anesthesia, stimulating electrodes were placed in the perforant path, and recording electrodes were implanted in the dentate gyrus (DG).
    • LTP Induction & Measurement: A high-frequency tetanic stimulation was applied to the perforant path to induce LTP. The excitatory postsynaptic potential (EPSP) slope and population spike (PS) amplitude were recorded and measured in the DG as indicators of synaptic strength.
  • Assessment of Anti-inflammatory Effects [3] [4]

    • Cell Stimulation: Cultured cells (e.g., endothelial cells, monocytes/macrophages) are stimulated with pro-inflammatory agents like oxidized LDL (ox-LDL) or tumor necrosis factor-alpha (TNF-α).
    • Drug Treatment: Cells are pre-treated or co-treated with varying concentrations of vinpocetine.
    • Analysis of NF-κB Pathway:
      • Western Blot: Protein extracts are analyzed for degradation of IκBα and nuclear translocation of the NF-κB subunit p65.
      • Electrophoretic Mobility Shift Assay (EMSA): Used to measure NF-κB DNA-binding activity.
    • Downstream Gene Expression: mRNA and protein levels of NF-κB target genes (e.g., TNF-α, IL-1β, MCP-1, VCAM-1) are quantified using RT-PCR and ELISA.

Visualizing Vinpocetine's Core Neuroprotective Mechanisms

The following diagram synthesizes the primary molecular pathways through which vinpocetine exerts its neuroprotective effects, based on the experimental data.

G Vinpocetine Vinpocetine PDE1_Inhibition PDE1 Inhibition Vinpocetine->PDE1_Inhibition Ion_Channel_Block Na+ Channel Blockade Vinpocetine->Ion_Channel_Block IKK_Inhibition IKK Inhibition Vinpocetine->IKK_Inhibition cAMP_cGMP_Increase ↑ cAMP / cGMP levels PDE1_Inhibition->cAMP_cGMP_Increase Reduced_Ca_Influx Reduced Ca²⁺ Influx Ion_Channel_Block->Reduced_Ca_Influx IKB_Stabilization IκBα Stabilization IKK_Inhibition->IKB_Stabilization Vasodilation Cerebral Vasodilation cAMP_cGMP_Increase->Vasodilation Neuroprotection Neuroprotection & Reduced Excitotoxicity Reduced_Ca_Influx->Neuroprotection NFKB_Suppression Suppressed NF-κB Activation IKB_Stabilization->NFKB_Suppression Outcomes Improved Synaptic Plasticity (LTP) Enhanced Neuronal Survival Increased Cerebral Blood Flow Vasodilation->Outcomes Neuroprotection->Outcomes AntiInflammation Anti-inflammatory Effects NFKB_Suppression->AntiInflammation AntiInflammation->Outcomes

Implications for Research and Development

For scientists and drug development professionals, the data confirms vinpocetine as a compelling multi-target agent. Its efficacy across diverse disease models—from Alzheimer's and excitotoxicity to atherosclerosis—highlights its potential for drug repurposing [4] [5]. The well-defined and complementary mechanisms of action (PDE1 inhibition, IKK suppression, ion channel modulation) provide a strong rationale for its neuroprotective and cognitive-enhancing effects [1] [4] [6]. Furthermore, its excellent safety profile in long-term clinical use is a significant advantage for translational development [9] [4].

References

Vinpocetine N-Oxide metabolite activity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Known Metabolites of Vinpocetine

The table below summarizes the key metabolites of vinpocetine identified in the scientific literature. Note that an "N-Oxide" metabolite is not mentioned in the searched clinical and pharmacological reviews [1] [2] [3].

Metabolite Name Metabolic Pathway Documented Activity & Characteristics
Apovincaminic Acid (AVA) [2] [4] [3] De-esterification (primary pathway) Active. Contributes to vinpocetine's neuroprotective effects [5].
Other Minor Metabolites [4] [6] Hydroxylation and conjugation Not well characterized. Limited information on specific structures or activity.
Vinpocetine N-Oxide (Not reported) No data found in the current search results.

Experimental Insights on Metabolite Activity

For researchers aiming to assess metabolite activity, the following approaches from vinpocetine and AVA studies can serve as a methodological reference.

  • In Vivo Neuroprotection Models: One study demonstrated the activity of AVA by using a rat model of bilateral N-methyl-D-aspartate (NMDA)-induced neurodegeneration in the entorhinal cortex. The protocol involved:
    • Dosing: Intraperitoneal administration of 10 mg/kg of AVA.
    • Treatment Schedule: 60 minutes before the lesion and continued for 3 days post-operation.
    • Assessment: Behavioral tests (novel object recognition, social discrimination, Morris water maze) and quantitative immunohistochemical analysis of lesion size and microglial activation showed that AVA effectively attenuated behavioral deficits and provided neuroprotection, though it was less potent than the parent vinpocetine compound [5].
  • Pharmacokinetic and Analytical Methods: A population pharmacokinetic (PopPK) model for AVA was developed using data from a bioavailability study in healthy volunteers.
    • Dosing: Subjects received a single 20 mg dose of vinpocetine from different formulations (sustained-release, immediate-release, oral solution).
    • Sample Analysis: Plasma samples were collected over 10 hours. AVA concentrations were measured using a validated high-performance liquid chromatography (HPLC) method with ultraviolet detection. The method involved liquid-liquid extraction and achieved a limit of quantification of 5 ng/mL [2].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the established metabolic pathway of vinpocetine and a generalized experimental workflow that could be adapted for assessing the activity of uncharacterized metabolites.

cluster_pathway Vinpocetine Metabolic Pathway (Established) cluster_workflow Generalized Activity Assessment Workflow Vinpocetine Vinpocetine AVA Apovincaminic Acid (AVA) Vinpocetine->AVA De-esterification (Primary Path) MinorMets Other Minor Metabolites (via hydroxylation, conjugation) Vinpocetine->MinorMets Minor Pathways Start Identify/Isolate Metabolite (e.g., from in vitro systems) Step1 In Vitro Screening (Cell-based assays, enzyme inhibition) Start->Step1 Step2 In Vivo Animal Studies (Disease models, behavioral tests) Step1->Step2 Step3 Mechanistic Studies (Molecular targets, signaling pathways) Step2->Step3 Step4 Analytical Method Development (PK/PD analysis, bioanalysis) Step3->Step4

Research Implications

The absence of data on "this compound" suggests a potential gap in the literature. Your focus on this specific metabolite could be a novel area of investigation. Future research could explore:

  • Identification and Synthesis: Confirming the existence of this metabolite and developing methods for its synthesis or isolation.
  • Biological Screening: Applying the experimental frameworks used for AVA to test the "N-Oxide" metabolite in relevant neuroprotection, anti-inflammatory, and phosphodiesterase (PDE) inhibition assays.
  • Comparative Analysis: Directly comparing its activity and potency against both vinpocetine and the known active metabolite, apovincaminic acid.

References

Vinpocetine N-Oxide safety profile versus efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Vinpocetine: Safety and Efficacy Profile

The following table summarizes the key safety and efficacy data for Vinpocetine based on available clinical studies and reviews.

Profile Aspect Details and Findings
Common Dosing 5-30 mg, up to 3 times daily due to a short half-life (1-4 hours) [1] [2].
Bioavailability ~6.7% in fasted state; increases by 60-100% when taken with food [3] [2].
General Safety & Tolerance Generally well tolerated at standard oral doses [1].
Common Adverse Reactions Facial flushing, dry mouth, drowsiness, headache, insomnia, anxiety, dizziness, nausea, indigestion [1].
Serious Risks & Contraindications Information regarding safety in pregnancy and lactation is lacking; traditional uses include antilactagogue and emmenagogue (may stimulate menstrual flow), so use is avoided [1]. Use caution in patients on anticoagulant medications [1]. The whole plant or extract is potentially contraindicated in constipation and hypotension [1].
Efficacy in Acute Ischemic Stroke A 2022 meta-analysis of 4 RCTs found vinpocetine reduced disability at 1 and 3 months and improved cognitive scores. However, evidence was not sufficient to confirm a reduction in case fatality [4].
Efficacy for Cognitive Impairment & Dementia A 2003 Cochrane review found some evidence of benefit for Vinpocetine (30mg/day and 60 mg/day) compared with placebo, but concluded that evidence was inconclusive and did not support widespread clinical use. Many early studies were not performed with modern diagnostic criteria [5].

Experimental Data and Key Methodologies

For researchers, the following details on clinical trial methodologies may be useful for evaluating the existing evidence on Vinpocetine.

  • Clinical Trial on Acute Ischemic Stroke (2022 Meta-Analysis) [4]

    • Objective: To evaluate the efficacy and safety of vinpocetine in patients with acute ischemic stroke.
    • Intervention: Vinpocetine as an adjunct to standard treatment, initiated within 14 days of stroke onset.
    • Outcomes Measured: Primary outcome was the degree of disability at 1 month, measured by scales like the modified Rankin Scale (mRS). Secondary outcomes included disability at 3 months, mortality, and cognitive changes (Mini-Mental State Examination, MMSE).
    • Data Synthesis: Used relative risk (RR) for dichotomous outcomes (e.g., death/disability) and standardized mean difference (SMD) for continuous outcomes (e.g., disability scores), with a random-effects model.
  • Clinical Trial on Chronic Cerebrovascular Ischemia [1]

    • Objective: To investigate the effect of vinpocetine on cerebral blood flow and neurological function.
    • Intervention: 5 mg vinpocetine given 3 times daily for 3 months.
    • Outcomes Measured: Cerebral blood flow via imaging (Transcranial Doppler), and cognitive/neurological function via the Modified Rankin Scale and Mini-Mental State Examination (MMSE).
    • Findings: Significant improvements in blood flow and neurological scores were observed after 3 months of treatment.

Visualizing Vinpocetine's Primary Mechanisms

Vinpocetine's effects are attributed to several mechanisms that contribute to its neuroprotective potential. The diagram below illustrates these key pathways.

G cluster_mechanisms Mechanisms of Action cluster_effects Cellular and Physiological Effects Vinpocetine Vinpocetine Na_Channel Inhibition of Voltage-Gated Sodium (Na+) Channels Vinpocetine->Na_Channel PDE1_Inhibition Inhibition of Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1_Inhibition IKK_Inhibition Inhibition of IκB Kinase (IKK) Vinpocetine->IKK_Inhibition Adenosine_Uptake Inhibition of Adenosine Uptake Vinpocetine->Adenosine_Uptake Reduced_Excitotoxicity Reduced Glutamate Excitotoxicity Na_Channel->Reduced_Excitotoxicity Regulates Ca2+ influx Blood_Flow Increased Cerebral Blood Flow PDE1_Inhibition->Blood_Flow Increases cGMP Anti_Inflammation Anti-inflammatory Effects IKK_Inhibition->Anti_Inflammation Suppresses NF-κB Adenosine_Uptake->Reduced_Excitotoxicity Inhibits Ca2+ channels Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection

The diagram shows how Vinpocetine's multi-target action contributes to its overall neuroprotective and cerebrovascular effects [1] [3] [6].

References

validating Vinpocetine N-Oxide as active metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Established Metabolite of Vinpocetine

The recognized active metabolite of Vinpocetine is Apovincaminic Acid (AVA) [1] [2]. Pharmacokinetic studies focus on AVA for determining the drug's concentration and activity in the body [2].

Metabolite Name Status Key Characteristics
Apovincaminic Acid (AVA) [1] [2] Established active metabolite Primary de-esterified metabolite; population pharmacokinetic (PopPK) models developed for it [2].
Vinpocetine N-Oxide Not found in literature No available data on its formation, activity, or pharmacokinetics.

Experimental Validation Pathways

For a compound to be validated as an active metabolite, specific experimental evidence is required. The established approach for Vinpocetine's known metabolite involves:

A Vinpocetine Administration (Oral or Intravenous) B Sample Collection (Plasma/Serum at timed intervals) A->B C Analytical Detection (High-Performance Liquid Chromatography - HPLC) B->C D Metabolite Identification (Mass Spectrometry) C->D E Pharmacokinetic Modeling (e.g., Population PK for AVA) D->E F Activity Assessment (In vitro and In vivo models) E->F

The standard methodology for metabolite identification and validation includes:

  • Analytical Detection and Quantification: Researchers use high-performance liquid chromatography (HPLC) to separate and quantify Vinpocetine and its metabolites in plasma samples [3] [2]. This method is validated for specificity, accuracy, and precision.
  • Pharmacokinetic Modeling: Population pharmacokinetic (PopPK) models are developed using software like Monolix to characterize the absorption, distribution, and elimination of active metabolites, as demonstrated for AVA [2].
  • Activity Assessment: Putative active metabolites are tested in relevant pharmacological assays (e.g., PDE1 inhibition, anti-inflammatory models) to confirm biological activity [4].

How to Proceed

The absence of data on this compound in published literature means it has not yet been characterized. Your investigation may require:

  • Primary Literature Search: Conduct a targeted search of chemical and pharmaceutical databases for synthetic pathways or analytical data on this specific compound.
  • Experimental Research: Consider in vitro metabolic incubation studies with liver microsomes or hepatocytes, followed by high-resolution mass spectrometry to detect and identify novel metabolites.

References

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Dates

Last modified: 04-14-2024

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